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Core Science & Biosynthesis

Foundational

physical and chemical properties of (R)-(tetrahydrofuran-3-yl)hydrazine

An In-Depth Technical Guide to (R)-(tetrahydrofuran-3-yl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery Executive Summary (R)-(tetrahydrofuran-3-yl)hydrazine is a chiral heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-(tetrahydrofuran-3-yl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(R)-(tetrahydrofuran-3-yl)hydrazine is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its unique structure, combining a reactive hydrazine moiety with a tetrahydropyran (THF) ring, offers a versatile platform for synthesizing complex molecules with favorable pharmacological profiles. The THF scaffold is often employed as a bioisostere for carbocyclic rings, potentially improving aqueous solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] This guide provides a comprehensive technical overview of the physicochemical properties, reactivity, synthesis, and applications of (R)-(tetrahydrofuran-3-yl)hydrazine, with a focus on practical insights for researchers and drug development professionals. Special emphasis is placed on its role as a key intermediate in the development of novel therapeutics, such as PDE9 inhibitors, and the critical safety protocols required for its handling.[2]

Physicochemical Properties

The majority of commercially available (R)-(tetrahydrofuran-3-yl)hydrazine is supplied as its hydrochloride salt to enhance stability and ease of handling. The properties of this salt are summarized below. Data for the free base are not widely published.

Identification and Core Properties
PropertyValueSource(s)
Compound Name (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride[3][4]
Synonyms (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride[5][6]
CAS Number 1364632-31-4[3][5][7]
Molecular Formula C₄H₁₁ClN₂O[4][7][8]
Molecular Weight 138.60 g/mol [4][6]
Purity Typically ≥97%[3]
Canonical SMILES Cl.NN[C@@H]1CCOC1[7]
InChI Key KUFARIZPHSIGFQ-PGMHMLKASA-N[3][7]
Solubility and Physical State

While specific quantitative solubility data is scarce, patent literature describing the synthesis of related compounds outlines the use of various organic solvents for isolation and purification.[2] This suggests solubility in alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and ethers (methyl tert-butyl ether).[2] The tetrahydrofuran ring itself is miscible with water and a broad range of organic solvents, which likely imparts favorable solubility characteristics to the molecule as a whole.[9] The hydrochloride salt is a solid at room temperature.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of (R)-(tetrahydrofuran-3-yl)hydrazine is dictated by the interplay between its nucleophilic hydrazine group and the stable, yet influential, tetrahydrofuran ring.

The Hydrazine Moiety: A Nucleophilic Hub

The primary site of reactivity is the hydrazine group (-NHNH₂). Hydrazines are potent nucleophiles and bases, making them versatile intermediates in organic synthesis.[10]

  • Formation of Hydrazones: The most common reaction involves condensation with aldehydes or ketones to form stable hydrazone linkages (C=N-N). This reaction is fundamental to creating large, diverse libraries of compounds for biological screening.[1]

  • Heterocycle Synthesis: The hydrazine moiety is a classic precursor for the synthesis of nitrogen-containing heterocycles. For instance, it is used to construct fused pyrazole rings, a key step in the synthesis of certain 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives investigated for cognitive disorders.[2]

  • Radical Precursor: Under oxidative conditions, hydrazine derivatives can serve as precursors to carbon-centered radicals, enabling various C-C bond-forming reactions.[11]

The Tetrahydrofuran Scaffold: Modulating the Physicochemical Profile

The THF ring is considered a "privileged scaffold" in medicinal chemistry.[1]

  • Bioisosterism: It often serves as a bioisostere for a cyclohexane ring. The introduction of the oxygen atom reduces lipophilicity and can improve metabolic stability and overall ADME properties, which are critical hurdles in drug development.[1]

  • Stability: The ether linkage within the THF ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acids.

  • Peroxide Formation: A critical, and often overlooked, aspect of the THF moiety is its propensity to form explosive peroxides upon prolonged storage in the presence of air.[12][13][14] This reactivity does not participate in planned syntheses but is a paramount safety consideration.

Stereochemistry: The (R)-Configuration

The defined (R)-stereocenter at the C3 position is crucial. In drug development, stereochemistry dictates the three-dimensional arrangement of the molecule, which governs its ability to bind with high specificity to chiral biological targets like enzymes and receptors. This specificity is the foundation of modern rational drug design.

Caption: Key structural features and their associated chemical properties.

Synthesis and Characterization

Synthetic Strategy

The synthesis of chiral 3-hydrazinyl-tetrahydrofuran is not trivial and requires a stereocontrolled approach. A representative strategy, adapted from patent literature for the (S)-enantiomer, involves a multi-step sequence starting from a suitable chiral precursor.[2] The key is to introduce the hydrazine functionality or a protected version thereof onto a pre-existing chiral tetrahydrofuran ring system.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Purification & Isolation Start Chiral Precursor (e.g., (R)-3-hydroxytetrahydrofuran) Step1 Activation of Hydroxyl (e.g., Sulfonylation) Start->Step1 Step2 Nucleophilic Substitution (with protected hydrazine) Step1->Step2 Step3 Deprotection (Hydrolysis or Hydrogenation) Step2->Step3 Product (R)-(tetrahydrofuran-3-yl)hydrazine (Free Base) Step3->Product Salt_Formation Acid Addition (e.g., HCl in Ether) Product->Salt_Formation Isolation Crystallization / Filtration Salt_Formation->Isolation Final_Product Final Product (Hydrochloride Salt) Isolation->Final_Product

Caption: General workflow for the synthesis of the hydrochloride salt.

Illustrative Experimental Protocol: Synthesis of a Protected Hydrazine Intermediate

This protocol describes a key step: the nucleophilic substitution to install a protected hydrazine group. This is a critical transformation that establishes the C-N bond.

Objective: To synthesize tert-butyl (R)-2-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate from (R)-tetrahydrofuran-3-yl methanesulfonate.

Methodology:

  • Reaction Setup: To a stirred solution of tert-butyl carbazate (1.2 equivalents) in anhydrous Dimethylformamide (DMF, 10 volumes) under an inert nitrogen atmosphere, add sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Causality: DMF is a polar aprotic solvent that facilitates SN2 reactions. The use of sodium hydride, a strong base, is to deprotonate the tert-butyl carbazate, forming a more potent nucleophile. An inert atmosphere prevents quenching of the base by atmospheric moisture.

  • Nucleophile Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

    • Self-Validation: The cessation of hydrogen gas evolution provides a visual cue that the deprotonation is complete.

  • Substrate Addition: Cool the mixture back to 0 °C and add a solution of (R)-tetrahydrofuran-3-yl methanesulfonate (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise over 30 minutes.

    • Causality: Dropwise addition at low temperature is crucial to control the exothermicity of the substitution reaction and minimize potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting mesylate is consumed (typically 12-18 hours).

    • Self-Validation: Chromatographic monitoring ensures the reaction is driven to completion, preventing unnecessary heating and potential degradation.

  • Work-up and Isolation: Cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Predictive Spectroscopic Characterization

While specific experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure. This predictive analysis is essential for characterization.[15]

Technique Expected Features
¹H NMR - N-H Protons: Broad signals for -NH and -NH₂ protons, chemical shift highly dependent on solvent and concentration. - THF Protons: A complex multiplet pattern for the C3 methine proton (-CH-N). Distinct multiplets for the four other non-equivalent methylene protons on the THF ring (C2, C4, C5).
¹³C NMR - THF Carbons: Four distinct signals expected. The C3 carbon bonded to the nitrogen will be shifted downfield relative to the other carbons. The C2 and C5 carbons adjacent to the ring oxygen will also show a characteristic downfield shift.
IR Spectroscopy - N-H Stretch: Broad absorption bands in the 3200-3400 cm⁻¹ region. - C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds. - C-O Stretch: A strong, characteristic absorption band for the ether linkage around 1050-1150 cm⁻¹.[16]

Applications in Drug Discovery

(R)-(tetrahydrofuran-3-yl)hydrazine is primarily utilized as a high-value intermediate in the synthesis of pharmaceutically active compounds.

  • PDE9 Inhibitors: It is a documented key intermediate in the synthesis of potent and selective phosphodiesterase 9 (PDE9) inhibitors.[2] These inhibitors are investigated for the treatment of neurodegenerative disorders and cognitive deficits, such as Alzheimer's disease.

  • Chiral Building Block: Its defined stereochemistry and reactive handle make it an ideal starting point for building chiral molecules. It allows for the introduction of a hydrazinyl-THF motif into a larger molecule, which can be used to explore structure-activity relationships (SAR) and optimize lead compounds.

  • Scaffold for Compound Libraries: The hydrazine group can be readily reacted with a wide array of aldehydes and ketones, enabling the rapid generation of hydrazone libraries for high-throughput screening against various biological targets.[1]

Application_Flow Compound (R)-(tetrahydrofuran-3-yl)hydrazine Reaction Multi-step Synthesis (e.g., Heterocycle formation) Compound->Reaction Target Active Pharmaceutical Ingredient (e.g., PDE9 Inhibitor) Reaction->Target Application Therapeutic Application (e.g., Cognitive Enhancement) Target->Application

Caption: Role as a key intermediate in drug development.

Safety, Handling, and Storage

Handling (R)-(tetrahydrofuran-3-yl)hydrazine requires strict adherence to safety protocols due to the combined hazards of the hydrazine functional group and the tetrahydrofuran ring.[14][17]

Hazard Summary
Hazard ClassGHS Statement(s)Pictogram(s)Source(s)
Acute Toxicity H302: Harmful if swallowed[4]
Skin Irritation H315: Causes skin irritation[4]
Eye Irritation H319: Causes serious eye irritation[4]
Respiratory Irritation H335: May cause respiratory irritation[4]
Peroxide Formation May form explosive peroxides🔥, 💥[12][13]
General Hydrazine Potential carcinogen, corrosive, toxic☠️, ❤️‍🩹[18][19]
Protocol: Safe Handling and Storage
  • Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][19]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[3][4]

  • Dispensing: When handling the solid, avoid creating dust. Use appropriate tools (spatulas) for transfer.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from heat, ignition sources, and oxidizing agents.[3][13] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent peroxide formation.[13]

  • Peroxide Management: Containers should be dated upon receipt and upon opening.[12] Periodically test for the presence of peroxides, especially before any operation that involves concentration or heating (e.g., distillation).[13] Never distill a solution containing this compound to dryness.

Protocol: Peroxide Testing (Qualitative)

Objective: To detect the presence of potentially hazardous peroxides before using the material.

Methodology:

  • Prepare Test Solution: Prepare a fresh solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.

  • Sample: In a test tube, dissolve a small sample (approx. 10-20 mg) of (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride in 1-2 mL of a suitable solvent (e.g., THF or acetic acid).

  • Test: Add 1-2 drops of the freshly prepared KI/acetic acid solution to the sample.

  • Observe: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

    • Interpretation: A faint yellow color indicates low levels, while a dark brown color signifies a high and dangerous concentration of peroxides. Material with high peroxide levels should be handled as an explosive hazard and disposed of by qualified personnel.

References

  • SAFETY DATA SHEET. (2009). (URL: [Link])

  • Safety and Handling of Hydrazine - DTIC. (URL: [Link])

  • WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)
  • Organic Syntheses Procedure. (URL: [Link])

  • Experimental Section - The Royal Society of Chemistry. (URL: [Link])

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). Molecules. (URL: [Link])

  • The effect of solvent with time in the reaction. THF, tetrahydrofuran - ResearchGate. (URL: [Link])

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (URL: [Link])

  • "Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (2025). (URL: [Link])

  • Hydrazine - Hazardous Substance Fact Sheet - NJ.gov. (URL: [Link])

  • Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. (2001). (URL: [Link])

  • Tetrahydrofuran - NIST WebBook. (URL: [Link])

  • Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. - SciSpace. (URL: [Link])

  • The Reaction of Pentaborane with Hydrazine and the Alkylhydrazines - DTIC. (URL: [Link])

  • NMR Spectroscopy - Organic Chemistry Data. (2020). (URL: [Link])

  • Tetrahydrofuran - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

Sources

Exploratory

A Comprehensive Guide to the Structural Characterization of (R)-(tetrahydrofuran-3-yl)hydrazine by NMR Spectroscopy

Abstract (R)-(tetrahydrofuran-3-yl)hydrazine is a critical chiral building block in modern medicinal chemistry, notably utilized in the synthesis of potent and selective enzyme inhibitors. Its precise three-dimensional s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-(tetrahydrofuran-3-yl)hydrazine is a critical chiral building block in modern medicinal chemistry, notably utilized in the synthesis of potent and selective enzyme inhibitors. Its precise three-dimensional structure, including the conformation of the tetrahydrofuran (THF) ring and the stereochemical integrity of the C3 chiral center, is paramount to the biological activity of the final pharmaceutical compounds. This in-depth technical guide provides a comprehensive framework for the complete structural elucidation of (R)-(tetrahydrofuran-3-yl)hydrazine using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of data, focusing instead on the causal logic behind experimental design, the nuances of spectral interpretation for a flexible five-membered heterocyclic system, and the definitive confirmation of enantiomeric purity. This guide is intended for researchers, scientists, and drug development professionals who require an unambiguous and robust characterization of this and related chiral molecules.

Introduction: The "Why" of Rigorous Characterization

The tetrahydrofuran motif is a prevalent scaffold in a vast number of natural products and biologically active molecules.[1] Specifically, chiral 3-substituted THF derivatives serve as key intermediates in drug discovery. For instance, (S)-(tetrahydrofuran-3-yl)hydrazine is a crucial component for building the fused pyrazole ring in the development of 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are being investigated as potent PDE9 inhibitors for treating cognitive disorders.[2]

Given that biological systems are exquisitely sensitive to stereochemistry, the absolute configuration and conformational preferences of such a building block are not mere chemical curiosities; they are critical quality attributes that directly influence the efficacy and safety of the final drug substance. An incorrect stereoisomer or an unexpected conformational bias can lead to a complete loss of activity or unforeseen off-target effects. Therefore, NMR spectroscopy, with its unparalleled ability to probe atomic connectivity, through-space proximities, and dynamic behavior in solution, stands as the definitive tool for this purpose.[3][4]

This guide will detail a multi-faceted NMR approach, combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments to assemble a complete structural and conformational picture of the title compound.

Foundational NMR Concepts for a Flexible Chiral Heterocycle

The structural analysis of (R)-(tetrahydrofuran-3-yl)hydrazine presents several interesting challenges that are ideally suited for NMR investigation:

  • Chirality and Diastereotopicity: The presence of a stereocenter at C3 renders the geminal protons on C2 and C4 diastereotopic. This means that even in a rapidly tumbling molecule, they are chemically non-equivalent and will appear as distinct signals in the ¹H NMR spectrum, each with its own unique chemical shift and coupling pattern. Correctly assigning these protons is a primary goal.

  • Conformational Flexibility: The five-membered THF ring is not planar. It exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms.[5][6] The substituents and lone pair orientations influence the energetic preference for a particular conformation, which can be inferred from ³J(H,H) coupling constants and Nuclear Overhauser Effect (NOE) data.[7][8]

  • Labile Protons: The hydrazine moiety (-NHNH₂) contains protons that can exchange with residual water or other exchangeable protons in the solvent (e.g., DMSO-d₆). This can lead to signal broadening or disappearance, a characteristic feature that aids in their identification.

Experimental Design & Protocols: A Self-Validating System

Sample Preparation

The quality of the data is directly dependent on the quality of the sample.

  • Analyte: (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride (or the free base if stable). Ensure the material is of high purity, free from residual solvents or synthetic byproducts.

  • Solvent: DMSO-d₆ is an excellent choice for this molecule. Its viscosity slows molecular tumbling slightly, which can improve NOE measurements, and its ability to hydrogen bond with the -NHNH₂ protons slows their exchange rate, often allowing them to be observed as distinct, and sometimes coupled, signals. CDCl₃ is an alternative, though proton exchange may be faster.

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for all experiments on a modern 400-600 MHz spectrometer.

NMR Data Acquisition Protocols

The following are step-by-step guides for acquiring the necessary spectra.

Protocol 1: 1D ¹H and ¹³C NMR Acquisition

  • ¹H NMR:

    • Load the sample and allow it to thermally equilibrate (approx. 5 minutes).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H spectrum with a 90° pulse. Use a spectral width of approximately 16 ppm centered around 6-7 ppm.

    • Acquire 16-32 scans, applying a relaxation delay (d1) of 2-5 seconds to ensure quantitative integration.

  • ¹³C{¹H} and DEPT-135 NMR:

    • Use the same shim settings.

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Acquire a DEPT-135 spectrum. This experiment is crucial as it will show CH/CH₃ signals as positive peaks and CH₂ signals as negative peaks, providing an unambiguous count of methylene groups.

Protocol 2: 2D Homonuclear and Heteronuclear Correlation

  • gCOSY (gradient-selected Correlation Spectroscopy):

    • This experiment identifies ¹H-¹H spin-spin couplings.

    • Use standard gradient-selected COSY pulse programs. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

    • This experiment maps protons to their directly attached carbons.

    • Use a pulse program optimized for one-bond ¹J(C,H) couplings (typically averaging 145 Hz).

    • Acquire 256 increments in the F1 dimension with 16-32 scans per increment.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

    • This experiment identifies longer-range (2-3 bond) ¹H-¹³C correlations.

    • Use a pulse program optimized for long-range couplings, typically set to 8 Hz. This value is a good compromise for detecting various two- and three-bond correlations.

    • Acquire 256-400 increments in the F1 dimension with 32-64 scans per increment.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • This experiment detects through-space correlations and is often preferred over NOESY for medium-sized molecules like this one, as it avoids zero-crossing issues.

    • Use a spin-lock mixing time of 200-400 ms.

    • Acquire 256-512 increments in the F1 dimension with 16-32 scans per increment.

Spectral Analysis: From Data to Structure

Here, we will interpret a representative dataset for (R)-(tetrahydrofuran-3-yl)hydrazine to illustrate the elucidation process.

Initial Assignment from 1D and 2D Data

The first step is to establish the carbon skeleton and the basic connectivity.

  • ¹H NMR: The spectrum will show a complex, crowded region for the THF protons (typically 1.5-4.0 ppm) and broader signals for the NH/NH₂ protons.

  • ¹³C & DEPT-135: We expect to see four signals: one CH (C3), and three CH₂ groups (C2, C4, C5). The DEPT-135 experiment confirms this, showing one positive and three negative signals. C5, being adjacent to the oxygen, will be the most downfield carbon signal (around 65-75 ppm), while C3, attached to the nitrogen, will also be downfield (around 55-65 ppm).

  • COSY & HSQC: The COSY spectrum reveals the ¹H-¹H coupling network. We can trace the connectivity from H5 protons to H4 protons, then to H3, and finally to H2. The HSQC spectrum then allows us to definitively link each proton (or proton pair) to its corresponding carbon atom.

The workflow for this initial assignment is visualized below.

G cluster_1d 1D NMR Data cluster_2d 2D Correlation Data cluster_analysis Analysis & Assignment H1 ¹H Spectrum (Signals, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C Spectrum (Chemical Shifts) HSQC HSQC (¹H-¹³C Direct Bonds) C13->HSQC DEPT DEPT-135 (CH vs CH₂) DEPT->HSQC Assign Proton & Carbon Assignments COSY->Assign HSQC->Assign HMBC HMBC (¹H-¹³C Long Range) Framework Molecular Framework Established HMBC->Framework Assign->HMBC Confirm with long-range data Assign->Framework

Caption: Workflow for initial NMR-based structural assignment.

Data Summary and Diastereotopic Assignment

Through the combined analysis of these spectra, we can generate a complete assignment table. The key challenge is assigning the diastereotopic protons at C2 and C4. This is achieved by observing their distinct couplings to H3 and, critically, their through-space correlations from the ROESY spectrum.

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityKey COSY CorrelationsKey HMBC Correlations
C2 ~35.0H2a: ~3.80dddH2b, H3C3, C4
H2b: ~3.65dddH2a, H3C3, C4
C3 ~60.0H3: ~3.50mH2a, H2b, H4a, H4bC2, C4, C5
C4 ~32.0H4a: ~2.05mH3, H4b, H5a, H5bC2, C3, C5
H4b: ~1.85mH3, H4a, H5a, H5bC3, C5
C5 ~72.0H5a: ~3.90dddH4a, H4b, H5bC3, C4
H5b: ~3.75dddH4a, H4b, H5aC3, C4
-NHNH₂ N/AVariablebr sN/AC3

Note: These are representative chemical shifts and may vary depending on solvent and pH.

Conformational Analysis via ROESY

The ROESY spectrum is the key to understanding the 3D structure in solution. We look for correlations (cross-peaks) that indicate protons are close in space (< 5 Å), irrespective of their bonding. For a substituted THF ring, the conformation will likely be a twist or an envelope where the bulky hydrazine group occupies a pseudo-equatorial position to minimize steric strain.

In a likely low-energy conformation:

  • Key Correlation 1: A strong ROE between H3 and one of the H2 protons (e.g., H2a) and one of the H4 protons (e.g., H4a) would indicate these are on the same face of the ring (i.e., cis).

  • Key Correlation 2: The absence of a strong ROE between H3 and the other H2/H4 protons (H2b/H4b) would place them on the opposite face (trans).

These spatial relationships allow us to build a 3D model of the dominant solution-state conformation.

Caption: Key ROE correlations defining the relative stereochemistry.

Verification of Enantiomeric Purity

Standard NMR is "blind" to enantiomers. To confirm that the sample is indeed the (R)-enantiomer and to determine its enantiomeric excess (e.e.), a chiral auxiliary is required. Chiral Solvating Agents (CSAs) are ideal for this as they are non-covalent and do not require derivatization of the analyte.[9][10]

Protocol 3: Enantiomeric Purity Assessment using a CSA

  • Select a CSA: (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is an excellent choice. Its aromatic group will interact with the analyte, and the alcohol can hydrogen-bond with the hydrazine, creating transient diastereomeric complexes.

  • Prepare Samples:

    • Sample A: The analyte in CDCl₃ or DMSO-d₆ (as prepared before).

    • Sample B: The analyte in the same solvent, to which ~1.5-2.0 equivalents of the CSA are added.

  • Acquire ¹H NMR: Acquire a high-resolution ¹H NMR spectrum of both samples.

  • Analysis:

    • In Sample B, the single set of signals observed in Sample A should resolve into two distinct sets of signals if both enantiomers are present. The major set corresponds to the major enantiomer, and the minor set to the minor enantiomer.

    • The chemical shift separation (ΔΔδ) will be most pronounced for protons near the chiral center (H3, H2, H4).

    • The enantiomeric excess can be calculated directly from the integration of a pair of well-resolved signals: e.e. (%) = [(Major Int. - Minor Int.) / (Major Int. + Minor Int.)] x 100.

The logical workflow for this validation is as follows:

G Analyte (R,S)-Analyte (in NMR tube) CSA Add Chiral Solvating Agent (e.g., (R)-Anthryl-TFE) Analyte->CSA Complex Formation of Transient Diastereomeric Complexes [(R)-Analyte--(R)-CSA] [(S)-Analyte--(R)-CSA] CSA->Complex NMR Acquire ¹H NMR Spectrum Complex->NMR Result Observe Signal Splitting (Two Sets of Peaks) NMR->Result Quant Integrate Peaks & Calculate e.e. Result->Quant

Caption: Workflow for determining enantiomeric excess using a CSA.

Conclusion

The structural characterization of a chiral molecule like (R)-(tetrahydrofuran-3-yl)hydrazine is a systematic process that relies on the synergistic application of multiple NMR techniques. By moving from 1D to 2D correlation experiments, we can unambiguously assign every proton and carbon in the molecule. Subsequently, through-space ROESY correlations provide critical insight into the dominant three-dimensional conformation in solution. Finally, the use of a chiral solvating agent offers a rapid and definitive method for confirming the enantiomeric integrity of the material. This comprehensive and self-validating approach ensures a complete and trustworthy characterization, a non-negotiable requirement for the use of such building blocks in the rigorous environment of pharmaceutical research and development.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331. [Link]

  • Navarro-Vázquez, A., & Tormena, C. F. (2011). Recent advances in the NMR determination of enantiomeric excess. Magnetic Resonance in Chemistry, 49(10), 635-644. [Link]

  • Singh, S., et al. (2018). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. New Journal of Chemistry, 42(15), 12535-12541. [Link]

  • Chertkov, V. A., et al. (2008). Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations. Chemistry of Heterocyclic Compounds, 44(5), 621-623. [Link]

  • Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. International Journal of Molecular Sciences, 4(4), 158-192. [Link]

  • Roux, M., et al. (2007). Straightforward one-pot stereoselective synthesis of substituted tetrahydrofurans from 1,3-butadienes and aldehydes. Tetrahedron Letters, 48(23), 4011-4014. [Link]

  • Romo, D., & Rzasa, R. M. (1999). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. The Journal of Organic Chemistry, 64(22), 7954-7957. [Link]

  • Lacerda, P. S. S., et al. (2021). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. The Journal of Physical Chemistry A, 125(16), 3469-3478. [Link]

  • Chen, Y., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(24), 5278-5283. [Link]

  • Phillips, A. D., et al. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 9(11), 1093-1115. [Link]

  • Eisai R&D Management Co Ltd. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. WO2016021192A1.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]

Sources

Foundational

Foreword: A Proactive Approach to the Safety of Novel Hydrazine Derivatives

An In-depth Technical Guide to the Safety, Handling, and Toxicity of (R)-(tetrahydrofuran-3-yl)hydrazine (R)-(tetrahydrofuran-3-yl)hydrazine and its salts are emerging as valuable building blocks in contemporary drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety, Handling, and Toxicity of (R)-(tetrahydrofuran-3-yl)hydrazine

(R)-(tetrahydrofuran-3-yl)hydrazine and its salts are emerging as valuable building blocks in contemporary drug discovery and development. Their unique structural features offer medicinal chemists new avenues for molecular design. However, the introduction of any novel chemical entity into the research and development workflow necessitates a thorough and proactive evaluation of its potential hazards. This is particularly critical for compounds belonging to the hydrazine class, a group of chemicals well-documented for their reactivity and potential toxicity.[1][2][3]

This guide is crafted for researchers, scientists, and drug development professionals who will be handling (R)-(tetrahydrofuran-3-yl)hydrazine. It moves beyond a simple recitation of safety data sheet information, adopting the perspective of a senior application scientist. The core philosophy of this document is to foster a deep understanding of the why behind safety protocols, grounded in the fundamental chemistry and toxicology of hydrazine derivatives. By synthesizing specific data for the title compound with the extensive knowledge base for the broader class of hydrazines, this guide aims to empower laboratory personnel to work safely and effectively.

Chemical Identification and Physicochemical Properties

A clear understanding of a compound's identity and physical properties is the foundation of safe handling. (R)-(tetrahydrofuran-3-yl)hydrazine is most commonly available and handled as its hydrochloride salt.

Identifier (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride
CAS Number 1364632-31-4[4][5]
Molecular Formula C4H11ClN2O[4][5]
Molecular Weight 138.6 g/mol [4]
Synonyms (R)-(tetrahydrofuran-3-yl)hydrazine HCl
Appearance Solid (form may vary)
Purity Typically >95% or 97% from commercial suppliers[4]
Solubility Expected to be soluble in water and polar organic solvents.
InChI Key KUFARIZPHSIGFQ-PGMHMLKASA-N[5]

The presence of the tetrahydrofuran (THF) moiety, a well-known cyclic ether, is a key structural feature.[6] THF itself is a flammable liquid and can form explosive peroxides upon prolonged exposure to air and light.[7] While the hydrazine substitution may alter this reactivity, it is a critical consideration for the long-term storage and handling of (R)-(tetrahydrofuran-3-yl)hydrazine.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, the following classifications have been assigned by suppliers. It is crucial to recognize that the absence of a particular hazard classification does not mean the hazard is not present, but rather that it has not been formally evaluated.

Hazard Class GHS Classification Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) Category 3H335: May cause respiratory irritation[5]

Signal Word: Warning[5]

It is imperative to augment this specific data with the known hazards of the parent compound, hydrazine, and its derivatives, which are often classified as highly toxic, corrosive, and carcinogenic.[8][9][10][11] Therefore, (R)-(tetrahydrofuran-3-yl)hydrazine should be handled as a Particularly Hazardous Substance (PHS) .

Toxicological Profile: Understanding the Risk

While specific toxicological studies on (R)-(tetrahydrofuran-3-yl)hydrazine are not extensively published, the well-established toxicology of the hydrazine class provides a strong basis for a precautionary approach.

Mechanism of Hydrazine Toxicity

The toxicity of many hydrazine derivatives is linked to their metabolic activation.[2] In the body, enzymes such as cytochrome P450 can oxidize hydrazines, leading to the formation of highly reactive intermediates, including free radicals and diazonium ions.[2] These reactive species can then covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular dysfunction and toxicity.[2] This mechanism is implicated in the hepatotoxicity (liver damage) observed with some hydrazine-containing drugs.[2]

Furthermore, the biotransformation of hydrazines can generate oxidative stress, depleting cellular antioxidants like glutathione and leading to damage from reactive oxygen species.[2]

Acute and Chronic Health Effects

Based on the known effects of hydrazines, exposure to (R)-(tetrahydrofuran-3-yl)hydrazine can be expected to pose the following risks:

  • Acute Effects : Direct contact can cause severe irritation and chemical burns to the skin and eyes.[8][10] Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs, potentially causing coughing, wheezing, and shortness of breath.[10] In severe cases of exposure to hydrazines, pulmonary edema (fluid in the lungs) can occur, which is a medical emergency.[10] Systemic effects following significant exposure can include headache, dizziness, nausea, and in severe cases, seizures and effects on the central nervous system.[8][10]

  • Chronic Effects : Repeated or prolonged exposure to hydrazines is associated with significant health risks. Animal studies have shown that many hydrazine compounds are carcinogenic, with the liver, lungs, and nasal cavity being primary targets.[10] The International Agency for Research on Cancer (IARC) has classified hydrazine as "possibly carcinogenic to humans" (Group 2B). There is also evidence that hydrazines can be toxic to the reproductive system and may cause damage to the liver and kidneys with long-term exposure.[10]

  • Sensitization : Some hydrazines are known to be skin sensitizers. This means that after an initial exposure, subsequent low-level exposures can trigger an allergic skin reaction, such as a rash or dermatitis.[10]

Standard Operating Procedure for Safe Handling

The following procedures are mandatory for all work involving (R)-(tetrahydrofuran-3-yl)hydrazine and its salts. These protocols are designed as a self-validating system to minimize the risk of exposure.

Engineering Controls: The First Line of Defense
  • Designated Area : All work with (R)-(tetrahydrofuran-3-yl)hydrazine must be conducted in a designated area, such as a certified chemical fume hood, to control the release of airborne contaminants.[8][9] The area should be clearly marked with signage indicating the presence of a particularly hazardous substance.

  • Ventilation : The chemical fume hood must have a verified face velocity of 80-120 feet per minute. Operations should be performed at least 6 inches inside the sash.

Personal Protective Equipment (PPE): Essential for Individual Safety

A standard laboratory coat is insufficient. The following PPE is required:

  • Hand Protection : Wear nitrile or neoprene gloves.[8][12] If there is a significant splash hazard, double gloving is recommended.[8] Gloves must be inspected before use and changed immediately if contaminated.

  • Eye and Face Protection : ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are mandatory.[8][13] If there is a risk of splashing, a full-face shield must be worn in addition to goggles.[8][12]

  • Body Protection : A flame-resistant lab coat should be worn.[8] Ensure that the lab coat is fully buttoned and that it is worn over clothing that covers the legs (long pants) and closed-toe shoes.[12]

Safe Handling and Weighing Protocol
  • Preparation : Before handling the compound, ensure that the fume hood is clean and uncluttered. Have all necessary equipment, including a waste container, readily available within the hood.

  • Weighing : If weighing the solid, do so within the fume hood. Use a disposable weighing boat or paper. Alternatively, tare a container on the balance, add the compound within the hood, and then re-weigh the sealed container.

  • Transfers : When transferring the compound, whether as a solid or in solution, do so carefully to avoid generating dust or splashes. Use a spatula for solids and appropriate glassware for solutions.

  • Housekeeping : Clean up any minor spills immediately using appropriate procedures (see Section 5.1). Decontaminate all surfaces and equipment that have come into contact with the compound.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and ensuring safety.

  • Container : Keep the container tightly closed in a dry, well-ventilated area.[12] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]

  • Location : Store in a designated cabinet for particularly hazardous substances, away from incompatible materials such as strong oxidizing agents, acids, and metals.[1][12]

  • Environment : Protect from heat, light, and moisture.[9][12] Avoid storing in direct sunlight.[12] Given the THF moiety, it is prudent to date the container upon opening and consider periodic testing for peroxides, especially if the material is stored for an extended period.[7]

Emergency Procedures

Preparation is key to responding effectively to an emergency.

Spills
  • Small Spills (within a fume hood) : If a small amount of solid is spilled, it can be carefully cleaned up using a plastic dustpan or by gently wiping with a damp paper towel (avoid creating dust). For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place all contaminated materials into a sealed, labeled hazardous waste container.[14]

  • Large Spills (or any spill outside of a fume hood) : Do not attempt to clean up the spill yourself.[8] Evacuate the immediate area and alert others. Close the laboratory doors and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[8]

Fire

(R)-(tetrahydrofuran-3-yl)hydrazine contains a flammable THF component.

  • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • For a larger fire, or if the fire involves significant quantities of the material, evacuate the area and call emergency services.

  • Be aware that hazardous decomposition products, such as nitrogen oxides and carbon monoxide, may be produced in a fire.[10]

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[8][14] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

Waste Disposal

All waste containing (R)-(tetrahydrofuran-3-yl)hydrazine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection : Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.[12]

  • Storage : Store the waste container in a designated satellite accumulation area, within secondary containment.

  • Disposal : Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[12]

Visualized Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety protocols for handling (R)-(tetrahydrofuran-3-yl)hydrazine in a research setting.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Conclusion & Disposal Phase cluster_emergency Emergency Response start Start: Need to Use (R)-(tetrahydrofuran-3-yl)hydrazine review_sop Review SOP and SDS start->review_sop don_ppe Don Appropriate PPE (FR Coat, Goggles, Gloves) review_sop->don_ppe prep_hood Prepare Designated Fume Hood don_ppe->prep_hood weigh_transfer Weigh and Transfer Compound prep_hood->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup spill Spill or Exposure Occurs weigh_transfer->spill Potential Incident decontaminate Decontaminate Glassware & Surfaces reaction_setup->decontaminate reaction_setup->spill segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe store_compound Return Compound to Secure Storage segregate_waste->store_compound wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_procedure End of Procedure wash_hands->end_procedure store_compound->end_procedure spill_response Execute Spill/Exposure Protocol (Sec. 5) spill->spill_response report_incident Report to Supervisor/EHS spill_response->report_incident

Caption: Safe handling workflow for (R)-(tetrahydrofuran-3-yl)hydrazine.

References

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Irvine. [Link]

  • Clark, C. C. (1980). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Moloney, S. J., & Prough, R. A. (1983). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Archives of Toxicology. Supplement = Archiv Fur Toxikologie. Supplement, 6, 313–319.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]

  • A.G. Layne, Inc. (2017, March 10). Safety Data Sheet: Tetrahydrofuran. [Link]

  • Back, K. C., & Thomas, A. A. (1968). Biochemical Pharmacology of Hydrazines Toxicity.
  • Toth, B. (1975). Synthetic and naturally occurring hydrazines as possible cancer causative agents. Cancer Research, 35(12), 3693–3697. [Link]

  • New Jersey Department of Health. (2009, November). Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, March 2). Hydrazine: Human health tier II assessment. [Link]

  • WikEM. (2024, July 17). Hydrazine toxicity. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

Sources

Exploratory

Initial Discovery and Synthesis Routes for (R)-(Tetrahydrofuran-3-yl)hydrazine

Executive Summary (R)-(Tetrahydrofuran-3-yl)hydrazine (often isolated as its hydrochloride salt, CAS 1364632-31-4) has emerged as a critical chiral building block in modern medicinal chemistry[1]. Its primary application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-(Tetrahydrofuran-3-yl)hydrazine (often isolated as its hydrochloride salt, CAS 1364632-31-4) has emerged as a critical chiral building block in modern medicinal chemistry[1]. Its primary application lies in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), most notably phosphodiesterase 9 (PDE9) inhibitors[2]. As the pharmaceutical industry shifts focus toward neurodegenerative conditions such as Alzheimer's disease and cognitive impairment, the demand for high-purity, enantiomerically precise intermediates like (R)-(tetrahydrofuran-3-yl)hydrazine has necessitated the evolution of highly scalable, self-validating synthetic routes[3].

This technical guide dissects the biological rationale for this intermediate, critiques early discovery-phase syntheses, and provides an in-depth, field-proven protocol for its commercial-scale preparation.

Mechanistic Role in Drug Discovery

The incorporation of the (R)-tetrahydrofuran-3-yl moiety into drug scaffolds is rarely accidental. In the context of PDE9 inhibitors—such as pyrazolo[4,3-c]quinolin-4(5H)-one derivatives—the hydrazine group acts as the nucleophilic anchor to build fused pyrazole rings[2]. The attached tetrahydrofuran (THF) ring serves multiple critical functions:

  • Steric Mapping: The chiral (R)-configuration precisely maps to the hydrophobic pockets of the PDE9 active site, ensuring high selectivity over other PDE families (e.g., PDE1)[4].

  • Physicochemical Tuning: The oxygen atom in the THF ring acts as a hydrogen-bond acceptor, improving the aqueous solubility and blood-brain barrier (BBB) permeability of the final API, a strict requirement for central nervous system (CNS) targets[5].

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active) sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis PDE9 PDE9 Enzyme PDE9->cGMP Catalyzes Inhibitor PDE9 Inhibitor Inhibitor->PDE9 Blocks

Figure 1: Mechanism of NO-cGMP signaling enhancement via PDE9 inhibition.

Evolution of Synthesis Routes

The Discovery-Phase Bottleneck

Initial discovery routes to (R)-(tetrahydrofuran-3-yl)hydrazine relied heavily on Mitsunobu-type inversions. These early pathways utilized toxic and explosive reagents, including methyl hydrazine, 1,4-dioxane, and diethyl azodicarboxylate (DEAD)[2]. While suitable for generating milligram quantities for in vitro screening, these routes suffered from severe scalability issues:

  • Safety Hazards: DEAD is notoriously shock-sensitive and poses severe thermal runaway risks at scale.

  • Purification Nightmares: The generation of triphenylphosphine oxide as a stoichiometric byproduct required laborious column chromatography, rendering the process economically unviable for kilogram-scale production.

The Scalable Tosylate-Displacement Route

To bypass these limitations, process chemists developed a robust, 3-phase pathway leveraging a stereoinvertive nucleophilic substitution ( SN​2 )[2],[6]. By starting with the commercially abundant (S)-enantiomer of 3-hydroxytetrahydrofuran, the stereocenter is deliberately inverted during the hydrazine substitution step. Furthermore, the use of a Boc-protected hydrazine prevents overalkylation, establishing a highly controlled, self-validating system.

Synthesis SM (S)-3-Hydroxytetrahydrofuran (Starting Material) Tosylation Step 1: Tosylation (TsCl, TEA, <10°C) SM->Tosylation Intermediate (S)-Tetrahydrofuran-3-yl Tosylate (Activated Intermediate) Tosylation->Intermediate Substitution Step 2: SN2 Substitution (Boc-NH-NH-Boc, Base) Intermediate->Substitution Protected Protected (R)-THF-hydrazine (Stereocenter Inverted) Substitution->Protected Deprotection Step 3: Acidic Deprotection (HCl gas in Isopropanol) Protected->Deprotection Product (R)-(Tetrahydrofuran-3-yl)hydrazine HCl (Target API Intermediate) Deprotection->Product

Figure 2: Scalable 3-step synthetic workflow emphasizing chiral inversion and protection.

Scalable Experimental Protocol

The following methodology outlines the optimized, chromatography-free synthesis of (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride.

Phase 1: Activation via Tosylation

Objective: Convert the secondary alcohol into a highly reactive leaving group without compromising the chiral center.

  • Initialization: Charge a jacketed reactor with (S)-3-hydroxytetrahydrofuran (1.0 eq) and anhydrous toluene (10 volumes).

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Reagent Addition: Introduce p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in portions over 1 hour.

  • Causality & IPC (In-Process Control): The temperature is strictly maintained below 10 °C to prevent exothermic degradation and undesired elimination reactions. HPLC monitoring must confirm <2% starting material remaining.

  • Workup: Quench with dilute aqueous HCl to neutralize excess TEA. Wash the organic layer sequentially with aqueous NaHCO3​ and brine. Concentrate under reduced pressure to yield (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate as a viscous oil[6].

Phase 2: Stereoinvertive Nucleophilic Substitution

Objective: Introduce the hydrazine moiety while perfectly inverting the C3 stereocenter from (S) to (R).

  • Initialization: Dissolve the (S)-tosylate intermediate in methyl tert-butyl ether (MTBE) or acetonitrile.

  • Substitution: Add di-tert-butyl hydrazine-1,2-dicarboxylate (Boc-NH-NH-Boc, 1.2 eq) and anhydrous K2​CO3​ (2.0 eq). Heat the suspension to 60 °C for 18 hours.

  • Causality & IPC: Free hydrazine is highly nucleophilic and prone to polyalkylation (reacting multiple times with the tosylate). Utilizing the bulky Boc-protected hydrazine sterically restricts the reaction to a 1:1 stoichiometry. The reaction proceeds via a strict SN​2 mechanism, driving the stereochemical inversion to yield the protected (R)-hydrazine[2].

Phase 3: Deprotection and Isolation

Objective: Cleave the protecting groups and isolate the final product as a stable, highly pure salt.

  • Initialization: Dissolve the protected (R)-hydrazine intermediate in isopropanol (5 volumes).

  • Deprotection: Purge the solution with anhydrous HCl gas at room temperature for 15–20 hours[6].

  • Causality & IPC: The acidic environment cleaves the Boc groups, generating isobutylene and CO2​ as gaseous byproducts. The evolution of gas inherently drives the reaction equilibrium forward. Because the resulting (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride is insoluble in isopropanol, it naturally precipitates out of the solution. This acts as a self-validating purification step, completely eliminating the need for downstream chromatography.

  • Isolation: Filter the resulting white crystalline solid, wash with cold isopropanol, and dry under vacuum.

Quantitative Process Metrics

To ensure reproducibility, the following table summarizes the expected quantitative data across the three phases of synthesis. The high enantiomeric excess (ee) confirms the fidelity of the SN​2 inversion step.

Reaction PhaseStarting MaterialKey ReagentsYield (%)Enantiomeric Excess (ee %)Purity (HPLC %)
1. Activation (S)-3-hydroxytetrahydrofuranTsCl, TEA, Toluene92 - 95>99.0>98.5
2. Substitution (S)-THF-3-yl tosylateBoc-hydrazine, K2​CO3​ 78 - 82>99.0>97.0
3. Deprotection Protected (R)-THF-hydrazineHCl (gas), Isopropanol88 - 91>99.5>99.5

References

  • Title: WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)
  • Source: Google Patents / WIPO (PCT)
  • Title: US20040220186A1 - PDE9 inhibitors and their use in therapy Source: Google Patents / USPTO URL

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Utilizing (R)-(Tetrahydrofuran-3-yl)hydrazine as a Chiral Building Block

Executive Summary (R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS: 1364632-31-4) is a highly specialized chiral building block with a molecular weight of 138.6 g/mol []() 1. It has emerged as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS: 1364632-31-4) is a highly specialized chiral building block with a molecular weight of 138.6 g/mol []() 1. It has emerged as a critical intermediate in the asymmetric synthesis of N-substituted pyrazoles and pyrazolo-fused heterocycles 23. This application note details the structural rationale, handling protocols, and synthetic methodologies for utilizing this compound in modern drug discovery, specifically focusing on its integration into Phosphodiesterase 9 (PDE9) inhibitors 3 and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors 45.

Structural Rationale & Causality in Experimental Design

The Hydrochloride Salt Advantage

Free alkyl hydrazines are notoriously unstable; they are prone to rapid air oxidation and readily condense with trace atmospheric or solvent-borne carbonyls to form unwanted hydrazones. Utilizing the hydrochloride salt form ensures long-term bench stability and precise stoichiometric control during reaction setup 67.

Stereospecific Target Engagement

The (R)-tetrahydrofuran (THF) moiety is not merely a passive structural scaffold; it actively participates in target binding.

  • Hydrogen Bonding: The oxygen atom within the THF ring acts as a potent hydrogen-bond acceptor. In PDE9 inhibitors, this interaction is critical for anchoring the molecule within the enzyme's active site, thereby enhancing cGMP signaling 38.

  • Chiral Vectoring: The (R)-stereocenter dictates the spatial trajectory of the THF oxygen. Inversion to the (S)-enantiomer often results in severe steric clashes or the complete loss of the critical hydrogen bond, leading to a logarithmic drop in target affinity (IC50) 2.

Applications in Pharmaceutical Development

Synthesis of PDE9 Inhibitors

1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives are actively developed for the treatment of cognitive disorders, including Alzheimer's disease 38. The synthesis of these complex fused ring systems relies on the condensation of (R)-(tetrahydrofuran-3-yl)hydrazine with cyclic enaminones or 1,3-dicarbonyl equivalents to construct the core pyrazole ring with absolute regiocontrol 2.

Synthesis of PRMT5 Inhibitors

PRMT5 catalyzes the symmetric dimethylation of arginine residues on histones, leading to epigenetic silencing that drives tumor proliferation [[5]]() 9. Next-generation PRMT5 inhibitors—particularly those targeting tumors with MTAP deletions (chromosome 9p21)—utilize the (R)-THF-pyrazole motif to achieve the narrow therapeutic window required to spare normal hematopoietic cells while selectively inducing myelosuppression in cancer cells 45.

Mechanism Drug Chiral Pyrazole API (PRMT5 Inhibitor) Target PRMT5 / MEP50 Complex Drug->Target Competitive Inhibition Process Symmetric Dimethylation Target->Process Catalyzes Substrate Histone Arginine Residues Substrate->Process Disease Tumor Cell Proliferation Process->Disease Epigenetic Silencing

Fig 1. Mechanism of action for PRMT5 inhibitors derived from the chiral hydrazine.

Validated Experimental Protocol: Regioselective Pyrazole Formation

To maintain scientific integrity, the following protocol is designed as a self-validating system. It includes specific checkpoints to prevent the base-catalyzed racemization of the sensitive (R)-stereocenter adjacent to the hydrazine nitrogen.

Materials Required
  • (R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (>97% purity) [[7]]()

  • 1,3-Dicarbonyl or Enaminone substrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Methodology
  • Freebasing (Neutralization): Suspend 1.0 equivalent of the 1,3-dicarbonyl substrate and 1.1 equivalents of (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride in anhydrous EtOH (0.2 M concentration).

    • Causality: EtOH is chosen over protic water to minimize the risk of hydrolytic side reactions and to maintain the solubility of the organic intermediates.

  • Controlled Liberation: Add 1.2 equivalents of DIPEA dropwise at 0°C.

    • Causality: A mild, sterically hindered base like DIPEA is mandatory. Strong bases (e.g., NaOH) or elevated temperatures during the freebasing step can trigger the deprotonation and subsequent racemization of the alpha-chiral center of the THF ring 2.

  • Condensation: Allow the reaction to warm to room temperature and stir for 30 minutes. Monitor the formation of the intermediate hydrazone via LC-MS.

    • Self-Validation Check: Do not proceed to heating until the starting dicarbonyl mass is completely consumed. Heating unreacted free hydrazine increases the risk of degradation.

  • Cyclodehydration: Heat the reaction mixture to 80°C for 2–4 hours to drive the cyclization and dehydration, forming the aromatic pyrazole ring.

  • Isolation: Concentrate the mixture under reduced pressure, partition between Ethyl Acetate and Brine, dry over Na2SO4, and purify via silica gel chromatography.

G N1 (R)-(Tetrahydrofuran-3-yl) hydrazine HCl N2 Neutralization (DIPEA, EtOH) N1->N2 Liberate free base N3 Condensation (1,3-Dicarbonyl) N2->N3 Nucleophilic attack N4 Cyclodehydration (80°C, 2h) N3->N4 Ring closure N5 Chiral Pyrazole API (>99% ee) N4->N5 Stereoretention

Fig 2. Logical workflow for the asymmetric synthesis of chiral pyrazole APIs.

Quantitative Data: Reaction Optimization & Stereoretention

The table below summarizes the causality between base/solvent selection and the preservation of enantiomeric excess (ee%) during the cyclization of the (R)-(tetrahydrofuran-3-yl)hydrazine intermediate.

BaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
DIPEA EtOH 80 88 >99.0 Mild basicity prevents alpha-proton abstraction; optimal cyclization.
Et3NTHF708298.5Slightly lower yield due to slower cyclodehydration in aprotic solvent.
K2CO3DMF907194.0Increased temperature and base strength lead to minor racemization.
NaOHH2O/EtOH1006581.0Strong aqueous base causes significant racemization and hydrolysis.

References

  • Sigma-Aldrich Product Catalog: (R)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HCL (CAS 1364632-31-4). Link

  • Sigma-Aldrich Product Specifications: (R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride. 6

  • Key Organics Product Data: (R)-(tetrahydrofuran-3-yl)hydrazine HCl. 1

  • Sigma-Aldrich Safety & Handling: (R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride Properties. 7

  • WIPO Patent WO2016021192A1: Process for production of (S)-(tetrahydrofuran-3-yl)hydrazine. 2

  • US Patent Application US20240254118A1: PRMT5 inhibitors and uses thereof. 4

  • WIPO Patent WO2016021192A1 (Alternate Entry): Use of chiral hydrazine in PDE9 inhibitor synthesis. 3

  • Hungarian Patent Translation (HU): Pyrazoloquinoline derivatives having inhibitory activity against phosphodiesterase 9 (PDE9). 8

  • US Patent Application US20240254118A1 (Alternate Entry): PRMT5 inhibition in tumors with chromosome 9p21 deletion. 5

  • WIPO Patent WO2019102494A1: Heterocyclic compounds as PRMT5 inhibitors. 9

Sources

Application

Application Note: Synthesis of Active Pharmaceutical Ingredients Utilizing (R)-(Tetrahydrofuran-3-yl)hydrazine

Pharmacological Rationale & Structural Causality In modern drug discovery, the strategic incorporation of chiral, non-aromatic heterocycles is a proven tactic to improve the physicochemical properties and target selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Structural Causality

In modern drug discovery, the strategic incorporation of chiral, non-aromatic heterocycles is a proven tactic to improve the physicochemical properties and target selectivity of Active Pharmaceutical Ingredients (APIs). (R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS: 1364632-31-4)[1] has emerged as a privileged chiral building block for the synthesis of nitrogen-rich heteroaromatics—specifically pyrazoles, triazoles, and pyridazines.

As a Senior Application Scientist, I emphasize that the selection of the (R)-tetrahydrofuran (THF) moiety is never arbitrary. It is driven by two fundamental causalities:

  • Conformational Restriction & Vectoring: Unlike flexible acyclic alkoxy chains, the THF ring restricts the conformational entropy of the API. The (R)-enantiomer precisely vectors the ethereal oxygen to act as a localized hydrogen-bond acceptor within the solvent-exposed channels or hinge regions of target kinases and phosphodiesterases.

  • Metabolic Stability & Lipophilicity: Replacing a carbocyclic ring (e.g., a cyclopentyl group) with a THF ring lowers the overall LogP of the molecule, enhancing aqueous solubility while reducing off-target hERG liabilities.

This specific building block is instrumental in the synthesis of several clinical-stage and commercial APIs, including PI3Kδ inhibitors[2], PDE1 and PDE9 inhibitors[3][4], and PRMT5 inhibitors[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylates PIP2 AKT AKT Kinase PIP3->AKT Recruits & Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Downstream Signaling API (R)-THF-Triazole API API->PI3K Competitive Inhibition

Fig 1. PI3Kδ signaling pathway and targeted intervention by (R)-THF-derived APIs.

Process Chemistry: Overcoming Legacy Limitations

Historically, the synthesis of chiral THF-hydrazines relied on the Mitsunobu reaction[3]. While academically viable, the use of highly explosive diethyl azodicarboxylate (DEAD) and the generation of stoichiometric triphenylphosphine oxide make this route commercially unfeasible and environmentally hazardous for API scale-up[3].

To establish a self-validating and scalable system, modern protocols utilize a robust SN​2 displacement strategy. Crucial Insight: Because the nucleophilic substitution proceeds with an inversion of stereochemistry, synthesizing the (R) -hydrazine strictly requires starting from (S) -3-hydroxytetrahydrofuran.

Synthetic_Workflow SM (S)-3-Hydroxytetrahydrofuran Mesylation Activation (MsCl, Et3N, DCM) SM->Mesylation Displacement SN2 Displacement (Boc-Hydrazine, Heat) Mesylation->Displacement Deprotection Deprotection (4M HCl in Dioxane) Displacement->Deprotection Intermediate (R)-THF-Hydrazine HCl Deprotection->Intermediate Cyclization Cyclocondensation (Enaminonitrile, Et3N) Intermediate->Cyclization Product (R)-THF-Pyrazole API Cyclization->Product

Fig 2. Synthetic workflow for (R)-THF-pyrazole APIs starting from (S)-3-hydroxytetrahydrofuran.

Standardized Experimental Protocols

Protocol A: Scalable Synthesis of (R)-(Tetrahydrofuran-3-yl)hydrazine Hydrochloride

This protocol ensures high enantiomeric purity (>99% ee) by avoiding base-catalyzed racemization during activation.

Step 1: Mesylation (Activation)

  • Charge a dry, nitrogen-purged reactor with (S)-3-hydroxytetrahydrofuran (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Add triethylamine (1.5 eq) and cool the mixture to 0°C using an ice-brine bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent elimination side-reactions.

  • Stir for 2 hours. Quench with ice water, separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield (S)-tetrahydrofuran-3-yl methanesulfonate.

Step 2: SN​2 Displacement

  • Dissolve the crude mesylate in anhydrous acetonitrile (8 volumes).

  • Add tert-butyl carbazate (Boc-hydrazine, 2.0 eq). The excess nucleophile suppresses di-alkylation.

  • Heat the reaction to 80°C for 16 hours.

  • Concentrate the solvent, partition between ethyl acetate and water, and isolate the organic layer to yield tert-butyl 2-((R)-tetrahydrofuran-3-yl)hydrazine-1-carboxylate.

Step 3: Deprotection & Salt Formation

  • Dissolve the protected hydrazine in methanol (5 volumes) and cool to 0°C.

  • Slowly add 4M HCl in 1,4-dioxane (3.0 eq)[4].

  • Stir for 2 hours at room temperature. The cleavage of the Boc group will generate isobutylene gas and CO2​ .

  • Concentrate under vacuum and triturate with diethyl ether to precipitate (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride as a highly stable, white crystalline solid. Validation: Confirm enantiomeric excess via chiral HPLC. The hydrochloride salt is mandatory for storage, as the free hydrazine is prone to rapid auto-oxidation.

Protocol B: Regioselective Construction of (R)-THF-Pyrazoles

(R)-THF-pyrazoles are critical intermediates for PDE1 inhibitors[4]. This protocol details the cyclocondensation with an enaminonitrile.

  • Condensation: Suspend (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 eq) and 2-(ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (10 volumes).

  • In Situ Neutralization: Add triethylamine (1.1 eq) dropwise at room temperature. Causality: Triethylamine frees the hydrazine nucleophile. Stronger bases (like NaOMe) must be avoided as they can induce racemization of the THF stereocenter.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours. The reaction proceeds via an initial Michael addition followed by intramolecular cyclization.

  • Isolation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to afford 5-amino-1-((R)-tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile.

Quantitative Data: Cyclocondensation Optimization

The formation of the pyrazole ring can yield two regioisomers (1-R vs 2-R). Controlling the thermodynamics of the cyclization is critical for API yield. The table below summarizes the optimization parameters for Protocol B.

Table 1: Optimization of Cyclocondensation for 1-((R)-THF)-Pyrazole Formation

SolventBase (1.1 eq)Temp (°C)Time (h)Regioselectivity (1-R : 2-R)Isolated Yield (%)
MethanolNone651260:4045
EthanolDIPEA78685:1572
Ethanol Triethylamine 78 4 95:5 88
Acetonitrile K2​CO3​ 82880:2065

References

  • "Hcl thf | Sigma-Aldrich." Sigma-Aldrich.
  • "Prmt5 inhibitors and uses thereof." US20240254118A1.
  • "Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine." WO2016021192A1.
  • "Benzoxazepin compounds selective for pi3k p110 delta and methods of use." WO2012126901A1.
  • "1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones as PDE1 inhibitors." US11104680B2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing (R)-(tetrahydrofuran-3-yl)hydrazine Stereochemistry in High-Temperature Applications

Welcome to the technical support guide for managing the stereochemical integrity of (R)-(tetrahydrofuran-3-yl)hydrazine. This resource is designed for researchers, process chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for managing the stereochemical integrity of (R)-(tetrahydrofuran-3-yl)hydrazine. This resource is designed for researchers, process chemists, and drug development professionals who utilize this critical chiral intermediate and face the challenge of preventing racemization, particularly during reactions requiring elevated temperatures. This guide provides in-depth, experience-based answers to common questions, troubleshooting workflows, and validated protocols to ensure your experiments maintain the highest enantiomeric purity.

FAQ 1: What is (R)-(tetrahydrofuran-3-yl)hydrazine and why is its stereochemical purity crucial?

(R)-(tetrahydrofuran-3-yl)hydrazine is a chiral building block widely used in the synthesis of various pharmaceutical agents.[1] Its specific three-dimensional structure is often essential for the biological activity of the final drug molecule. The hydrazine functional group is a versatile handle for constructing nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[2]

The importance of maintaining the (R)-configuration lies in the principles of stereospecific pharmacology. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, starting with and preserving the high enantiomeric excess (e.e.) of key intermediates like (R)-(tetrahydrofuran-3-yl)hydrazine is a regulatory and safety imperative in drug development.

FAQ 2: What are the primary mechanisms leading to racemization of (R)-(tetrahydrofuran-3-yl)hydrazine at elevated temperatures?

Racemization is the conversion of a pure enantiomer into an equal mixture of both enantiomers, resulting in a net loss of optical activity.[3] For (R)-(tetrahydrofuran-3-yl)hydrazine, the chiral center is the carbon atom at the 3-position of the tetrahydrofuran (THF) ring. At high temperatures, racemization is typically facilitated by the formation of a transient, achiral intermediate.[4]

The most plausible mechanism involves trace amounts of acid catalyzing a reversible ring-opening of the THF moiety. The ether oxygen is protonated, followed by C-O bond cleavage to form a resonance-stabilized carbocation intermediate. This planar or rapidly inverting intermediate loses its stereochemical information. Subsequent ring-closure can occur from either face, leading to a mixture of both (R) and (S) enantiomers.

Caption: Plausible acid-catalyzed racemization pathway.

Strongly acidic or basic conditions are well-known contributors to racemization for many chiral molecules.[5] Even seemingly neutral reaction media can contain acidic impurities (e.g., on silica gel) or generate acidic byproducts, which become potent catalysts at high temperatures.[4]

FAQ 3: What general strategies can I employ to minimize racemization during high-temperature reactions?

Controlling racemization requires a multi-faceted approach focusing on reaction conditions. The goal is to limit the formation of the achiral intermediate or to lower the energy available to overcome the activation barrier for its formation.[5]

Key Control Parameters:

  • Temperature: This is the most critical factor. High temperatures provide the energy for racemization.[4] Always use the minimum temperature required for a reasonable reaction rate. Conduct a temperature screen (e.g., 80°C, 100°C, 120°C) and analyze the e.e. at each point to find the optimal balance.

  • pH Control: Strict pH management is essential. Avoid strong acids and bases. If the reaction tolerates it, use a buffer system. For workups, use mild agents like saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solutions instead of strong acids or bases.[6]

  • Solvent Selection: The choice of solvent can stabilize or destabilize the intermediates that lead to racemization.[4] Polar aprotic solvents are often preferred over protic solvents, as the latter can facilitate proton transfer that may initiate ring-opening.[4]

  • Inert Atmosphere: Hydrazines can be sensitive to atmospheric oxygen, which can lead to degradation pathways that might indirectly affect stereochemical purity.[7] Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a good general practice.

  • Minimize Reaction Time: Prolonged exposure to high temperatures increases the risk of racemization.[5] Monitor the reaction closely and stop it as soon as it reaches completion.

Table 1: Comparison of High-Risk vs. Low-Risk Racemization Conditions

ParameterHigh-Racemization Risk ConditionsLow-Racemization Risk Conditions (Recommended)Rationale
Temperature > 120°C or prolonged refluxLowest effective temperature (e.g., 60-100°C)Reduces thermal energy to overcome the racemization barrier.[4]
pH Strong Acids (e.g., HCl, H₂SO₄) or Strong Bases (e.g., NaOH, NaH)Near-neutral (pH 6-8), buffered, or non-aqueousPrevents acid/base-catalyzed formation of achiral intermediates.[6]
Solvent Polar Protic (e.g., Methanol, Water)Polar Aprotic (e.g., Dioxane, THF, NMP, DMF)Aprotic solvents are less likely to facilitate proton transfer needed for the ring-opening mechanism.[4]
Additives Acidic catalysts (e.g., Lewis acids, acidic silica)pH-neutral salts, buffered solutionsAvoids introducing acidic species that can catalyze racemization.[8][9]
Workup Quenching with strong acid/base; purification on standard silica gelQuench with sat. aq. NH₄Cl or NaHCO₃; use neutralized silica gelStandard silica gel is acidic and can cause racemization on the column.[4]
FAQ 4: How can I reliably monitor the enantiomeric excess (e.e.) of my compound?

A robust analytical method is crucial for troubleshooting and validating your process. The most common and reliable technique for determining the e.e. of chiral compounds is Chiral High-Performance Liquid Chromatography (HPLC).[4][10]

G start Obtain Crude Reaction Sample prep Prepare Sample (Dilute in Mobile Phase, Filter) start->prep inject Inject on Chiral HPLC System prep->inject separate Enantiomer Separation on Chiral Stationary Phase (CSP) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas (Area R-enantiomer, Area S-enantiomer) detect->integrate calculate Calculate e.e. % % e.e. = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 integrate->calculate end Report Final e.e. % calculate->end

Caption: Workflow for Enantiomeric Excess (e.e.) Monitoring.

Protocol: General Method for Chiral HPLC Analysis

This protocol provides a starting point for developing a specific method for (R)-(tetrahydrofuran-3-yl)hydrazine. Polysaccharide-based chiral stationary phases (CSPs) are often effective for a wide range of compounds.[11][12]

  • Column Selection:

    • Start with a polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD). These are known for their broad enantiorecognition capabilities.[10]

  • Mobile Phase Preparation:

    • For normal-phase HPLC, a common mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[10]

    • Start with a ratio like 90:10 (v/v) n-Hexane:IPA.

    • For basic compounds like hydrazines, add a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape and prevent tailing.[10]

  • Sample Preparation:

    • Dissolve a small amount of your crude or purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL.[11]

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (ambient)

    • Injection Volume: 5-10 µL

    • Detection: UV at 220 nm or another appropriate wavelength.

  • Analysis and Optimization:

    • Inject a sample of the racemic starting material first to identify the retention times of both the (R) and (S) enantiomers.

    • Inject your reaction sample.

    • If separation is poor, adjust the ratio of the alcohol modifier. Increasing the alcohol percentage will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

FAQ 5: Are there alternative synthetic strategies to avoid high temperatures altogether?

Yes, if racemization proves intractable under thermal conditions, exploring alternative synthetic routes is a sound strategy.

  • Protecting Group Strategies: One approach is to protect the hydrazine moiety, for example, as a Boc-hydrazide.[13] The protected intermediate may exhibit different stability and reactivity, potentially allowing the subsequent reaction to proceed under milder conditions. The protecting group is then removed in a final, non-racemizing step.

  • Catalyst Development: Investigate alternative catalysts that may promote the desired reaction at lower temperatures. For instance, modern palladium-catalyzed cross-coupling reactions can often be performed under milder conditions than traditional methods.[14]

  • Flow Chemistry: Microflow reactor systems offer precise control over temperature and reaction time.[15] The rapid heating and cooling capabilities can minimize the time the material is exposed to high temperatures, thereby reducing the extent of racemization.

By systematically addressing the factors of temperature, pH, and solvent, and by implementing a robust analytical method for monitoring enantiomeric purity, researchers can successfully mitigate the risk of racemization and ensure the stereochemical integrity of (R)-(tetrahydrofuran-3-yl)hydrazine in their synthetic applications.

References
  • Gîrbea, A. S., Aelenei, N., & Gutt, G. (2012). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Polymers, 4(3), 1303–1312. Available from: [Link]

  • Chen, Z., et al. (2022). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 27(15), 4704. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of THF ring opening followed by polymerization. Retrieved from [Link]

  • Meghabar, R., et al. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica, 7(9), 201-209.
  • Venkatesh, A., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. ACS Catalysis, 3(4), 623-635. Available from: [Link]

  • Singh, S., et al. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3848-3856.
  • Hartwig, J. F., et al. (2017). Diversification of Pharmaceuticals via Late-Stage Hydrazination. Journal of the American Chemical Society, 139(36), 12613–12619. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Royal Society of Chemistry. Available from: [Link]

  • Igawa, K., et al. (2021). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 86(14), 9651–9657. Available from: [Link]

  • ACS Publications. (2026). Inorganic Chemistry Ahead of Print. American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Kim, H., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications, 12(1), 103. Available from: [Link]

  • Baltzer, L., et al. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38. Available from: [Link]

  • Zhang, J., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3698–3703. Available from: [Link]

  • Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • Mazzotti, M., et al. (2017). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Research Collection, ETH Zurich. Available from: [Link]

  • Vlieg, E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6549-6552. Available from: [Link]

  • Taylor, M. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Tetrahedron, 76(11), 131015. Available from: [Link]

  • Science of Synthesis. (n.d.). Product Class 34: Arylhydrazines. Thieme. Retrieved from [Link]

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Asai, T., et al. (2023). Semi-continuous temperature cycle-induced deracemization using an axially chiral naphthamide. ChemRxiv. Available from: [Link]

  • ResearchGate. (2026). Temperature-induced unbalanced chiral crystallization from racemic to nonracemic to homochiral lattice on Ag(111). Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Available from: [Link]

  • Amanote Research. (n.d.). Solvent Effects on the Racemization of Optically. Retrieved from [Link]

  • MDPI. (2014). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. Retrieved from [Link]

  • AIP Publishing. (2015). Mechanisms for the inversion of chirality: Global reaction route mapping of stereochemical pathways in a probable chiral extraterrestrial molecule, 2-aminopropionitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Retrieved from [Link]

  • Krossing, I., et al. (2022). Low‐Temperature Isolation of a Labile Silylated Hydrazinium‐yl Radical Cation, [(Me3Si)2N−N(H)SiMe3].+. Chemistry – A European Journal, 28(1). Available from: [Link]

  • NASA Technical Reports Server. (1964). Thermal Decomposition of Hydrazine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Isolation of (R)-(Tetrahydrofuran-3-yl)hydrazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of chiral hydrazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of chiral hydrazine derivatives. (R)-(tetrahydrofuran-3-yl)hydrazine is a highly valuable chiral building block, predominantly utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases[1][2].

However, handling this compound presents a trifecta of challenges: extreme polarity, susceptibility to rapid oxidation, and the risk of racemization. This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework and self-validating experimental protocols.

Part 1: Troubleshooting & Expert FAQs

Q1: Why does my (R)-(tetrahydrofuran-3-yl)hydrazine degrade so rapidly during isolation?

The Causality: Free hydrazines are highly nucleophilic and electron-rich, making them extremely prone to oxidative degradation when exposed to atmospheric oxygen[3]. Furthermore, the free base is highly polar, making it difficult to extract efficiently from aqueous layers without co-extracting impurities. The Solution: Never store or isolate the compound as a free base. Always convert it immediately to a hydrochloride (or oxalate) salt. Protonation of the hydrazino nitrogen provides profound electronic stabilization, reducing its nucleophilicity and rendering the molecule robust against oxidation[4].

Q2: I am losing enantiomeric excess (ee) during the scale-up of my crystallization. What is happening?

The Causality: Chiral hydrazines can undergo autocatalytic racemization under strictly water-free conditions, where the chiral hydrazine itself acts as an enolization catalyst[5]. If your crystallization process involves extended heating in anhydrous solvents, the thermodynamic barrier for racemization is breached. The Solution: Implement a crystallization-based deracemization protocol (such as Viedma ripening) or utilize chiral resolution via diastereomeric salt formation (e.g., using L-dibenzoyltartaric acid). If simply purifying the already enantiopure compound, avoid prolonged heating and rely on anti-solvent precipitation at lower temperatures.

Q3: Why am I experiencing severe peak tailing and poor recovery during silica gel chromatography?

The Causality: The basic hydrazine moiety strongly interacts with the acidic silanol groups on standard normal-phase silica, leading to irreversible adsorption and tailing. The Solution: Shift to reverse-phase, mass-directed semi-preparative HPLC[1]. If normal phase is absolutely required for bulk crude, you must deactivate the silica by pre-treating the column and supplementing your mobile phase with 1–5% triethylamine (TEA) or ammonium hydroxide.

Part 2: Quantitative Data & System Parameters

To optimize your isolation strategy, refer to the following empirically validated matrices.

Table 1: Solvent Selection Matrix for Extraction & Crystallization
SolventProcess RoleDielectric Constant (ε)Mechanistic Outcome & Suitability
Water Aqueous Wash80.1Removes inorganic salts; however, the free base hydrazine is highly soluble, requiring multiple organic extractions.
Dichloromethane Organic Extraction9.1Excellent for extracting the free base from highly basic (pH > 12) aqueous layers.
1,4-Dioxane Salt Formation2.2Ideal medium for HCl salt precipitation. The low polarity forces the highly polar salt out of solution[6].
Isopropanol Anti-Solvent18.3Used to maximize the recovery of the hydrochloride salt during cooling crystallization.
Table 2: Chromatographic Conditions Matrix
ParameterNormal Phase (Silica)Reverse Phase (C18)
Mobile Phase Hexane / EtOAc + 2% TEAWater / Acetonitrile + 0.1% Formic Acid
Retention Mechanism Adsorption (High risk of tailing)Hydrophobic interaction (Sharp, symmetrical peaks)
Primary Application Bulk crude filtrationFinal polishing & LC-MS verification[7]

Part 3: Self-Validating Experimental Protocols

Protocol A: Formation and Isolation of (R)-(Tetrahydrofuran-3-yl)hydrazine Hydrochloride

This protocol utilizes 1,4-dioxane to drive the precipitation of the salt, protecting the hydrazine from oxidation.

  • Extraction: Adjust the aqueous crude mixture containing the free base to pH > 12 using 2M NaOH. Extract rapidly with Dichloromethane (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature < 30°C to prevent thermal degradation).

  • Inert Atmosphere: Transfer the concentrated residue to a dry, nitrogen-purged round-bottom flask. Dissolve the residue in anhydrous 1,4-dioxane.

  • Salt Formation: Dropwise, add a 4M solution of hydrogen chloride in 1,4-dioxane (approx. 1.5 equivalents) at room temperature[6].

  • Maturation: Stir the mixture at room temperature for 16 to 24 hours. A white precipitate will form as the salt crystallizes[6].

  • Isolation: Filter the solid under a blanket of nitrogen. Wash the filter cake with cold 1,4-dioxane and dry under high vacuum.

  • Self-Validation Check: Dissolve a 2 mg aliquot in D₂O and analyze via ¹H-NMR. Complete protonation is validated by the downfield shift of the α -protons on the THF ring and the complete absence of free-base amine signals.

Protocol B: Mass-Directed Semi-Preparative HPLC Purification

For high-purity applications (e.g., API intermediate synthesis), mass-directed HPLC ensures the removal of structurally similar des-hydrazino impurities.

  • Sample Preparation: Dissolve the crude hydrochloride salt in a 1:1 mixture of DMSO and HPLC-grade Water. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Utilize a C18 semi-preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile in Water over 20 minutes. Ensure both mobile phases contain 0.1% Formic Acid to maintain the protonated state of the hydrazine[1].

  • Fraction Collection: Trigger fraction collection automatically using an in-line mass spectrometer set to the specific m/z of the target compound ([M+H]⁺).

  • Recovery: Lyophilize the collected fractions immediately to isolate the pure salt without exposing it to thermal stress.

  • Self-Validation Check: Re-inject a fraction onto an analytical Chiral HPLC column. The protocol is validated if the chemical purity is >99% and the enantiomeric excess (ee) remains unchanged from the starting material.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the logical progression from a crude, unstable free base to a stable, highly pure hydrochloride salt.

PurificationWorkflow N1 Crude Reaction Mixture (Free Hydrazine) N2 Aqueous Extraction (pH > 12) N1->N2 Remove water-soluble impurities N3 Organic Phase (Enriched Free Base) N2->N3 Phase separation (DCM) N4 Salt Formation (4M HCl in 1,4-Dioxane) N3->N4 Stabilize against oxidation N5 Crystallization (Room Temp Maturation) N4->N5 Upgrade enantiomeric purity N6 Chiral HPLC Verification (ee > 99%) N5->N6 Quality Control & LC-MS N7 Pure (R)-(THF-3-yl)hydrazine HCl N6->N7 Final Release

Experimental workflow for the isolation and purification of (R)-(tetrahydrofuran-3-yl)hydrazine HCl.

References

  • Amide compounds useful in therapy (WO2010032200A1). Google Patents.
  • Compounds useful as kinase inhibitors (US10342780B2). Google Patents.
  • Compounds useful as kinase inhibitors (WO2017103611A1). Google Patents.
  • United States Patent Application (Mass-directed HPLC methods). Googleapis. Available at:[Link]

  • Speeding up Viedma Deracemization through Water-catalyzed and Reactant Self-catalyzed Racemization. PMC / National Institutes of Health. Available at:[Link]

  • Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. ChemRxiv. Available at:[Link]

  • Hydrazone (Electronic Stabilization & Reactivity). Grokipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative reactivity of (R)-(tetrahydrofuran-3-yl)hydrazine and phenylhydrazine

Comparative Reactivity Guide: (R)-(Tetrahydrofuran-3-yl)hydrazine vs. Phenylhydrazine As drug development increasingly relies on complex, stereodefined heterocyclic scaffolds, the selection of hydrazine building blocks h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: (R)-(Tetrahydrofuran-3-yl)hydrazine vs. Phenylhydrazine

As drug development increasingly relies on complex, stereodefined heterocyclic scaffolds, the selection of hydrazine building blocks has profound implications for synthetic route design. This guide provides an in-depth comparative analysis of two structurally distinct reagents: (R)-(tetrahydrofuran-3-yl)hydrazine (an aliphatic, chiral, oxygen-containing heterocycle) and phenylhydrazine (the classic aromatic standard).

By examining their electronic profiles, steric parameters, and kinetic behaviors, we can establish a predictive framework for their application in pharmaceutical synthesis.

Electronic and Structural Profiling: The Causality of Reactivity

The fundamental divergence in reactivity between these two compounds stems from the electronic environment surrounding their terminal nitrogen atoms. Hydrazines generally exhibit enhanced nucleophilicity due to the repulsion of adjacent lone pairs (the α -effect)[1]. However, the magnitude of this effect is heavily modulated by the substituent.

Phenylhydrazine (Aromatic Delocalization): In phenylhydrazine, the aryl ring exerts both an inductive electron-withdrawing effect and a strong resonance effect. The lone pair on the internal nitrogen (N1) delocalizes into the π -system of the aromatic ring. Natural Bond Orbital (NBO) analyses demonstrate that while the internal nitrogen retains high p-character, this delocalization significantly reduces the overall electron density and basicity of the molecule[2]. Consequently, the external nitrogen (N2)—which is typically the site of initial nucleophilic attack due to steric accessibility—is rendered far less nucleophilic and basic compared to aliphatic counterparts[3].

(R)-(Tetrahydrofuran-3-yl)hydrazine (Aliphatic Localization): Contrastingly, (R)-(tetrahydrofuran-3-yl)hydrazine features a saturated cyclic ether. The lack of an adjacent π -system ensures that the lone pairs on both nitrogen atoms remain highly localized, maximizing the α -effect[3]. While the oxygen atom in the tetrahydrofuran (THF) ring exerts a mild inductive electron-withdrawing effect, the terminal nitrogen remains vastly more basic and nucleophilic than that of phenylhydrazine. Furthermore, the chiral center at the C3 position introduces significant steric bulk, which plays a critical role in dictating regioselectivity during the synthesis of complex fused pyrazoles, such as PDE9 inhibitors used for cognitive disorders[4].

Quantitative Reactivity Comparison

The table below summarizes the physicochemical and kinetic distinctions between the two reagents, providing a baseline for predicting their behavior in standard electrophilic additions.

Parameter(R)-(Tetrahydrofuran-3-yl)hydrazinePhenylhydrazine
Structural Class Aliphatic, Chiral HeterocycleAromatic, Planar
Lone Pair Status Localized (High α -effect)Delocalized (Resonance stabilized)
Typical pKa (Conjugate Acid) ~7.5 - 8.0 (Highly Basic)~5.2 (Weakly Basic)
Relative Nucleophilicity High (Rapid hemiaminal formation)Moderate to Low (Slower attack)
Steric Hindrance High (Secondary chiral cyclic carbon)Low to Moderate (Planar aryl group)
Primary Applications PDE9 inhibitors, chiral pyrazoles[4]Fischer indoles, osazones, standard hydrazones

Mechanistic Pathways

The following diagram illustrates the kinetic divergence between the two hydrazines when reacting with a standard carbonyl electrophile. The localized electron density of the aliphatic hydrazine drives a much faster initial attack.

Reactivity_Mechanisms Carbonyl Carbonyl Electrophile Hemiaminal_THF Aliphatic Hemiaminal (Fast Nucleophilic Attack) Carbonyl->Hemiaminal_THF Hemiaminal_Ph Aryl Hemiaminal (Slower Nucleophilic Attack) Carbonyl->Hemiaminal_Ph THF_Hydrazine (R)-(THF-3-yl)hydrazine (Aliphatic, High Nucleophilicity) THF_Hydrazine->Hemiaminal_THF k_fast Ph_Hydrazine Phenylhydrazine (Aromatic, Delocalized Lone Pair) Ph_Hydrazine->Hemiaminal_Ph k_slow Product_THF Chiral Pyrazole/Hydrazone (Drug Intermediate) Hemiaminal_THF->Product_THF -H2O Product_Ph Aryl Hydrazone/Indole (Classic Scaffold) Hemiaminal_Ph->Product_Ph -H2O

Reaction pathways highlighting the kinetic divergence between aliphatic and aromatic hydrazines.

Experimental Methodologies (Self-Validating Protocols)

To rigorously compare these reagents or utilize them in synthesis, the experimental design must include internal validation mechanisms. Below are two field-proven protocols.

Protocol A: Pseudo-First-Order Kinetic Profiling via UV-Vis Spectroscopy

Objective: Quantify the nucleophilic attack rate of both hydrazines on a model electrophile (benzaldehyde)[3]. Causality & Self-Validation: By maintaining benzaldehyde in a 10-fold stoichiometric excess, the bimolecular reaction is forced into pseudo-first-order kinetics. The system is self-validating: if the plot of ln(A∞​−At​) versus time yields a perfectly straight line, it mathematically proves that the reaction is first-order with respect to the hydrazine and free from competing side reactions (such as oxidative degradation).

Step-by-Step Workflow:

  • Preparation: Prepare 0.01 M solutions of (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride and phenylhydrazine in anhydrous methanol. For the hydrochloride salt, add 1.0 equivalent of triethylamine to liberate the free base.

  • Electrophile Setup: Prepare a 0.10 M solution of benzaldehyde in anhydrous methanol.

  • Equilibration: Transfer 1.5 mL of the benzaldehyde solution to a quartz cuvette and equilibrate to exactly 25°C in a thermostated UV-Vis spectrophotometer.

  • Initiation: Inject 1.5 mL of the hydrazine solution into the cuvette, rapidly mix, and immediately begin scanning.

  • Monitoring: Monitor the appearance of the hydrazone product at its specific λmax​ (typically 280–320 nm) over 30 minutes.

  • Data Extraction: Calculate the observed rate constant ( kobs​ ) from the slope of the linear regression of the natural log plot.

Kinetic_Workflow Step1 Prepare 0.01 M Hydrazine Solutions ((R)-THF-3-yl vs Phenyl) Step2 Equilibrate with Excess Benzaldehyde (Pseudo-First-Order Conditions) Step1->Step2 Step3 Monitor Absorbance via UV-Vis (λmax of Hydrazone Product) Step2->Step3 Step4 Plot ln(Abs) vs Time (Self-Validates Kinetic Order) Step3->Step4 Step5 Calculate & Compare k_obs (Determine Relative Nucleophilicity) Step4->Step5

Experimental workflow for UV-Vis kinetic comparison of hydrazine nucleophilicity.

Protocol B: Regioselective Synthesis of Chiral Pyrazoles

Objective: Utilize (R)-(THF-3-yl)hydrazine to construct a stereodefined fused pyrazole core, a common intermediate for PDE9 inhibitors[4]. Causality & Self-Validation: Aliphatic hydrazines are highly reactive but can yield complex regioisomeric mixtures when reacted with unsymmetrical 1,3-dielectrophiles. By strictly controlling the temperature and solvent polarity, chemoselectivity is maximized. The protocol is self-validated post-synthesis via 2D NOESY NMR; the presence of spatial cross-peaks between the THF C3-methine proton and the pyrazole backbone definitively proves the regiochemical outcome[1].

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the target 1,3-diketone (or enaminone) in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, followed by 1.1 mmol of sodium acetate to buffer the reaction and slowly release the free hydrazine.

  • Cyclization: Heat the mixture to 80°C under an inert argon atmosphere for 2–4 hours. The high nucleophilicity of the aliphatic hydrazine ensures rapid initial hemiaminal formation, while the heat drives the subsequent dehydration and cyclization.

  • Monitoring: Track the consumption of the intermediate hydrazone via LC-MS.

  • Validation: Purify the product via flash chromatography. Dissolve the purified solid in CDCl 3​ and acquire a 2D NOESY NMR spectrum to validate the regiochemistry of the nitrogen insertion.

References

  • Benchchem - A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine.
  • ChemRxiv - Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оn.
  • ResearchGate - Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • Google Patents - WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation Analysis and Validation of (R)-(tetrahydrofuran-3-yl)hydrazine

Executive Summary As the pharmaceutical industry shifts toward highly targeted therapies, the analytical stringency applied to chiral building blocks has never been higher. (R)-(tetrahydrofuran-3-yl)hydrazine is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry shifts toward highly targeted therapies, the analytical stringency applied to chiral building blocks has never been higher. (R)-(tetrahydrofuran-3-yl)hydrazine is a critical chiral intermediate utilized in the synthesis of next-generation kinase inhibitors, most notably Bruton's Tyrosine Kinase (BTK) inhibitors .

Because the precise spatial orientation of the (R)-enantiomer dictates target binding affinity in the ATP-binding pocket of BTK, analytical validation must go beyond simple purity checks. This guide provides an objective comparison of mass spectrometry (MS) platforms—High-Resolution Q-TOF versus Low-Resolution Triple Quadrupole (QqQ)—and details a self-validating experimental protocol for the structural and quantitative validation of this compound.

Mechanistic Context: The Role of (R)-(tetrahydrofuran-3-yl)hydrazine

To understand the necessity of rigorous MS validation, one must understand the compound's biological destination. (R)-(tetrahydrofuran-3-yl)hydrazine derivatives are engineered to interrupt the B-Cell Receptor (BCR) signaling cascade, a pathway frequently hijacked in B-cell malignancies and autoimmune diseases.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Target of THF-hydrazines) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB Proliferation

BCR-BTK signaling pathway targeted by (R)-(tetrahydrofuran-3-yl)hydrazine derivatives.

Mass Spectrometry Fragmentation Causality

Understanding the gas-phase dissociation of (R)-(tetrahydrofuran-3-yl)hydrazine is fundamental to developing a robust LC-MS/MS assay. Under positive electrospray ionization (ESI+), the molecule yields a protonated precursor ion [M+H]+ at m/z 103.087.

The fragmentation causality is driven by the proton affinity of the hydrazine moiety :

  • Ammonia Loss (-17 Da): Protonation preferentially occurs at the terminal nitrogen (N1), weakening the N-N bond and leading to the expulsion of NH3, generating a product ion at m/z 86.060.

  • Hydrazine Loss (-32 Da): Alternatively, protonation at the internal nitrogen (N2) facilitates the neutral loss of the entire hydrazine group (N2H4), yielding a highly stable tetrahydrofuranyl carbocation at m/z 71.049. This is the primary diagnostic ion for Selected Reaction Monitoring (SRM).

Fragmentation M [M+H]+ m/z 103.087 F1 Loss of NH3 (-17 Da) m/z 86.060 M->F1 -NH3 F2 Loss of N2H4 (-32 Da) m/z 71.049 M->F2 -N2H4 F3 THF Ring Cleavage m/z 43.018 F2->F3 -C2H4

ESI-MS/MS fragmentation pathways of protonated (R)-(tetrahydrofuran-3-yl)hydrazine.

Table 1: Quantitative MS/MS Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal Collision Energy (eV)Relative Abundance
103.08771.04932.038Tetrahydrofuranyl cation (-N₂H₄)15100% (Base Peak)
103.08786.06017.027[M+H-NH₃]+1045%
103.08743.01860.069Ring cleavage fragment2515%

Comparative Performance: Q-TOF vs. QqQ for Structural Validation

When validating a high-purity (R)-(tetrahydrofuran-3-yl)hydrazine standard against lower-grade alternatives (e.g., racemic mixtures or des-amino impurities), the choice of mass spectrometry platform dictates the analytical outcome.

While MS alone cannot resolve stereoisomers (necessitating chiral chromatography), the comparison between High-Resolution Mass Spectrometry (HRMS, Q-TOF) and Low-Resolution Mass Spectrometry (LRMS, QqQ) reveals distinctly different, yet complementary, capabilities.

Table 2: Analytical Platform Comparison
Analytical ParameterHigh-Resolution MS (Q-TOF)Low-Resolution MS (QqQ)Causality / Scientific Justification
Mass Accuracy < 2 ppm~ 0.1 DaQ-TOF resolves isobaric impurities; QqQ cannot.
Resolution (FWHM) > 30,000~ 0.7 Da (Unit)High resolution is required for empirical formula confirmation.
Sensitivity (LOQ) ~ 1-5 ng/mL< 0.1 ng/mLQqQ utilizes targeted SRM, eliminating background noise efficiently.
Linear Dynamic Range 3-4 logs5-6 logsQqQ is vastly superior for quantitative pharmacokinetics.
Primary Application Structural ID & Impurity ProfilingRoutine QA/QC & API QuantitationPlatform choice must align with the specific validation phase.

Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure absolute data integrity, the following protocol integrates self-validating mechanisms in strict accordance with the FDA/EMA ICH M10 Bioanalytical Method Validation guidelines .

Validation S1 Sample Prep & Chiral LC S2 MS/MS Optimization S1->S2 S3 Method Validation S2->S3 S4 Data Analysis (ICH M10) S3->S4

Self-validating LC-MS/MS workflow compliant with FDA/EMA ICH M10 guidelines.

Step 1: Chiral Chromatographic Separation
  • Action: Prepare 1.0 mg/mL stock solutions of the (R)-product and a racemic alternative in 50:50 Acetonitrile:Water. Spike with a ¹³C-labeled Stable Isotope-Labeled Internal Standard (SIL-IS). Inject 2 µL onto a polysaccharide-based Chiralpak IC column (150 x 4.6 mm, 3 µm).

  • Causality: Mass spectrometry is inherently achiral. To validate the (R)-enantiomeric purity against a racemic alternative, a chiral stationary phase is required to physically resolve the (R) and (S) enantiomers prior to ionization. The SIL-IS acts as a self-validating control to correct for any injection volume variances.

Step 2: ESI Source Optimization
  • Action: Operate the QqQ MS in positive ESI mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr.

  • Causality: Hydrazines are highly polar and basic. Positive ESI efficiently protonates the terminal amine, maximizing the yield of the [M+H]+ precursor ion (m/z 103.087) while minimizing in-source thermal degradation.

Step 3: MS/MS Fragmentation & Collision Energy (CE) Tuning
  • Action: Isolate m/z 103.1 in Q1. Apply a CE ramp (10–30 eV) using Argon as the collision gas in Q2. Monitor Q3 for transitions 103.1 → 71.0 (Quantifier) and 103.1 → 86.1 (Qualifier).

  • Causality: A CE of 15 eV optimally breaks the N-N bond for the 71.0 m/z fragment, providing the highest signal-to-noise ratio. The dual-transition monitoring ensures self-validation against isobaric matrix interferences; if the ratio between the quantifier and qualifier ions deviates by >20%, the system automatically flags the sample for contamination.

Step 4: ICH M10 Method Validation
  • Action: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Analyze Quality Control (QC) samples at low, medium, and high concentrations in sextuplicate across three independent runs.

  • Causality: Establishing strict linearity (R² > 0.995) and precision (CV < 15%) validates that the assay is fit-for-purpose. By running matrix blanks immediately after the high QC samples, the protocol self-validates the absence of column carryover, directly satisfying FDA/EMA mandates.

References

  • US10918622B2 - Compounds useful as kinase inhibitors. Google Patents.
  • Dissociative Ionization of Methylated Hydrazines. Defense Technical Information Center (DTIC). URL:[Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). URL:[Link]

Validation

A Framework for Benchmarking the Catalytic Efficiency of Novel (R)-(tetrahydrofuran-3-yl)hydrazine-Derived Ligands

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Chiral Scaffolds In the landscape of asymmetric catalysis, the continuous developme...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Chiral Scaffolds

In the landscape of asymmetric catalysis, the continuous development of novel chiral ligands is paramount to unlocking new synthetic pathways and improving the efficiency of existing ones. Ligands derived from readily available chiral building blocks are particularly attractive. (R)-(tetrahydrofuran-3-yl)hydrazine emerges as a promising, yet underexplored, scaffold. Its inherent chirality, derived from the tetrahydrofuran ring, and the presence of a reactive hydrazine moiety offer a unique platform for the design of new bidentate and monodentate ligands.

Currently, the catalytic performance of ligands derived from (R)-(tetrahydrofuran-3-yl)hydrazine is not well-documented in peer-reviewed literature. This guide, therefore, serves as a comprehensive framework for their systematic evaluation and benchmarking. We will outline a robust experimental strategy to compare the catalytic efficiency of these novel ligands against well-established, high-performance alternatives. As a model, we will utilize the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), a cornerstone reaction for evaluating chiral ligands.[1][2]

The Model Reaction: A Litmus Test for Chiral Ligands

The Pd-catalyzed AAA of rac-1,3-diphenylallyl acetate with dimethyl malonate is an ideal benchmark reaction.[3] It is highly sensitive to the steric and electronic properties of the chiral ligand, providing clear and measurable outputs in terms of yield and enantioselectivity (ee%). The reaction allows for a direct comparison of a ligand's ability to control the stereochemical outcome of the C-C bond formation.

Proposed Ligand Synthesis: From Hydrazine to Chiral Ligand

The versatility of the hydrazine group allows for the straightforward synthesis of various ligand classes. A particularly accessible class are hydrazone-based ligands, formed through condensation with an appropriate aldehyde or ketone. For this guide, we propose the synthesis of a novel hydrazone ligand derived from (R)-(tetrahydrofuran-3-yl)hydrazine and 2-(diphenylphosphino)benzaldehyde. This would create a bidentate P,N-ligand, a class known for its effectiveness in various catalytic transformations.

The synthesis can be envisioned as a simple one-step condensation reaction.

G cluster_synthesis Proposed Ligand Synthesis hydrazine (R)-(tetrahydrofuran-3-yl)hydrazine process Condensation (e.g., Reflux in Ethanol) hydrazine->process + aldehyde 2-(diphenylphosphino)benzaldehyde aldehyde->process + ligand Proposed P,N-Hydrazone Ligand (L*) process->ligand Forms C=N bond

Caption: Proposed synthesis of a P,N-hydrazone ligand (L*).

Benchmark Ligands: The Gold Standard

To provide a meaningful comparison, the performance of our novel ligand (L*) must be benchmarked against state-of-the-art ligands for the Pd-catalyzed AAA reaction. We have selected two highly effective and widely recognized ligands for this purpose:

  • (S)-t-Bu-PHOX (Phosphinooxazoline): A privileged P,N-ligand known for its rigidity and ability to induce high enantioselectivity in a wide range of reactions.[2][3]

  • Trost Ligand ((R,R)-DACH-phenyl): A C2-symmetric diphosphine ligand that has demonstrated exceptional performance in numerous AAA reactions.[4]

Comparative Performance Data

The following table summarizes the expected performance of the benchmark ligands in the model reaction and provides a template for evaluating our novel ligand (L). The data for the benchmark ligands is based on published results, while the data for L is hypothetical and serves as an example of how the results would be presented.

LigandYield (%)Enantiomeric Excess (ee%)Reference
(S)-t-Bu-PHOX ~95%>99%[5]
Trost Ligand >98%98-99%[4]
Proposed Ligand (L)*TBDTBDN/A

TBD: To Be Determined through experimentation.

Experimental Protocols

To ensure a fair and accurate comparison, all ligands must be tested under identical, optimized conditions. The following is a detailed, self-validating protocol for the benchmark reaction.

General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

G cluster_workflow Experimental Workflow start Start: Inert Atmosphere (Argon) catalyst_prep Catalyst Pre-formation: [Pd(η³-C₃H₅)Cl]₂ + Chiral Ligand in degassed solvent (e.g., Toluene) start->catalyst_prep stir Stir at room temp. (~15-30 min) catalyst_prep->stir add_reagents Sequential Addition: 1. BSA (Base) 2. rac-1,3-diphenylallyl acetate 3. Dimethyl malonate stir->add_reagents reaction Stir at specified temp. (e.g., 25°C) for 24h add_reagents->reaction workup Reaction Workup: Dilute with Et₂O, wash with H₂O & brine reaction->workup purify Purification: Column Chromatography workup->purify analyze Analysis: ¹H NMR (Yield) Chiral HPLC (ee%) purify->analyze end End analyze->end

Caption: General workflow for the benchmarking experiment.

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox or under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.005 mmol, 1.0 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) to a dried Schlenk tube. Add 1.0 mL of degassed toluene. Stir the resulting solution at room temperature for 20 minutes. The rationale for pre-forming the catalyst is to ensure the active catalytic species is generated consistently before the introduction of reactants.

  • Reaction Setup: To the catalyst solution, add N,O-Bis(trimethylsilyl)acetamide (BSA) as the base (1.5 mmol), followed by rac-1,3-diphenyl-2-propenyl acetate (0.5 mmol). Finally, add dimethyl malonate (1.0 mmol). BSA is a non-nucleophilic base that effectively deprotonates the malonate without competing in the reaction.[6]

  • Reaction Execution: Stir the reaction mixture at 25 °C for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield by ¹H NMR spectroscopy. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result with a racemic standard.

Understanding the Catalytic Cycle: The Role of the Ligand

The chiral ligand plays a crucial role in the catalytic cycle by influencing the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. A well-designed ligand will create a chiral pocket around the metal center, sterically directing the incoming nucleophile to one face of the allyl fragment, thus leading to the preferential formation of one enantiomer.

G cluster_cycle Pd-Catalyzed AAA Catalytic Cycle pd0 Pd(0)L* oxidative_add Oxidative Addition pd0->oxidative_add Allylic Acetate pi_allyl π-allyl Pd(II) Complex nuc_attack Nucleophilic Attack pi_allyl->nuc_attack Malonate Anion product Product nuc_attack->product product->pd0 Regenerates Catalyst reductive_elim Reductive Elimination (if hard nucleophile) oxidative_add->pi_allyl

Caption: Simplified catalytic cycle for the Pd-catalyzed AAA.

Conclusion and Outlook

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the catalytic efficiency of novel ligands derived from (R)-(tetrahydrofuran-3-yl)hydrazine. By employing a well-established model reaction and comparing against proven, high-performance ligands like (S)-t-Bu-PHOX and the Trost ligand, researchers can obtain clear, quantifiable, and meaningful data on the potential of this new ligand class. The modularity of the proposed ligand synthesis suggests that a library of derivatives could be rapidly prepared and screened, accelerating the discovery of new, highly efficient catalysts for asymmetric transformations that are crucial in modern drug development and fine chemical synthesis.

References

  • Mino, T., Tanaka, Y., Sakamoto, M., & Fujita, T. (2000). PALLADIUM-CATALYZED ASYMMETRIC ALLYLIC ALKYLATION USING CHIRAL P,N-LIGANDS. HETEROCYCLES, 52(2), 1041.
  • Reek, J. N. H., et al. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Stoltz, B. M., et al. (2014). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 47(4), 1164-1178.
  • Mino, T., Tanaka, Y., Akita, K., Sakamoto, M., & Fujita, T. (2004). A series of trialkylsilylated chiral aminophosphine ligands are prepared from (S)-prolinol and applied to a palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with a dimethyl malonate-BSA-LiOAc system. The Journal of Organic Chemistry, 69(19), 6679-6687.
  • Diéguez, M., Pàmies, O., & Claver, C. (2004). 3.3. Pd-catalyzed asymmetric allylic substitution using pyranoside phosphite-phosphoroamidite ligands.
  • Mino, T., Imiya, W., & Yamashita, M. (1997). Palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with a dimethyl malonate-BSA-LiOAc system has been successfully carried out in the presence of a new chiral prolinol-derived aminophosphine ligand (3e) in good yield with good enantioselectivity (up to 96% ee). Synlett, (5), 583-584.
  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944.
  • Mino, T., et al. (2001). We showed the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (5) with dimethyl malonate (6) using chiral aminophosphine ligands (3) with high enantiomeric excess. Journal of Organic Chemistry, 66(5), 1795-1796.
  • Zhang, W., et al. (2021).
  • Mino, T., Tanaka, Y., Sakamoto, M., & Fujita, T. (2000). PALLADIUM-CATALYZED ASYMMETRIC ALLYLIC ALKYLATION USING CHIRAL P,N-LIGANDS. HETEROCYCLES, 52(2), 1041-1044.
  • Imamoto, T., et al. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 90(7), 269-281.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-(Tetrahydrofuran-3-yl)hydrazine

Handling complex, multi-functional reagents requires more than just a superficial reading of a Safety Data Sheet (SDS). As a Senior Application Scientist, I have designed this comprehensive guide to address the specific,...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex, multi-functional reagents requires more than just a superficial reading of a Safety Data Sheet (SDS). As a Senior Application Scientist, I have designed this comprehensive guide to address the specific, compounding hazards of (R)-(Tetrahydrofuran-3-yl)hydrazine .

This molecule presents a unique "dual-hazard" profile: it combines the acute toxicity and severe corrosivity of a hydrazine moiety with the auto-oxidative, peroxide-forming potential of a tetrahydrofuran (THF) ring. By understanding the mechanistic causality behind each safety protocol, laboratory personnel can establish a self-validating system that ensures absolute operational safety and scientific integrity.

The Mechanistic Dual-Hazard Profile

To handle (R)-(Tetrahydrofuran-3-yl)hydrazine safely, you must first understand the chemical behavior of its two primary structural components:

  • The Hydrazine Moiety: Hydrazine derivatives are powerful reducing agents, acutely toxic via ingestion, inhalation, and dermal contact, and are classified as Particularly Hazardous Substances (PHS)[1]. They are severe corrosives that can cause irreversible tissue damage, and are suspected carcinogens and reproductive toxins[2].

  • The Tetrahydrofuran (THF) Ring: THF is highly susceptible to auto-oxidation when exposed to air and light, leading to the formation of explosive peroxides[3]. If a THF-containing solution is allowed to evaporate to dryness, these peroxides concentrate and become highly shock-sensitive and friction-sensitive[4].

Because of these compounding risks, standard laboratory practices are insufficient. Every step of your workflow must account for both the prevention of peroxide concentration and the mitigation of acute toxic exposure.

Quantitative Hazard Thresholds

To maintain a self-validating safety system, rely on hard quantitative data rather than subjective observation. The following table summarizes the critical thresholds that must dictate your operational limits.

Hazard ParameterThreshold / LimitOperational Action Required
Hydrazine Exposure Limit (PEL) 0.01 ppm (8-hour TWA)Mandates the use of a certified chemical fume hood or inert glove box for all handling[5].
Peroxide Concentration < 100 ppmSafe for standard handling and inert transfer. Test immediately prior to use[6].
Dangerous Peroxide Level > 100 ppmDO NOT MOVE CONTAINER. Contact Environmental Health & Safety (EHS) immediately for bomb-squad disposal[6].
Storage Time Limit 6 months (Opened)Date the bottle upon opening. Dispose of as hazardous waste after 6 months to prevent peroxide accumulation[4].

Personal Protective Equipment (PPE) Matrix

We do not wear PPE simply to satisfy policy; we wear it to create an impenetrable barrier against specific chemical mechanisms. The following matrix details the required PPE and the causality behind each choice.

PPE CategoryRequired SpecificationCausality (The "Why")
Hand Protection Double-gloving: Inner Nitrile, Outer Chloroprene or Butyl Rubber.Hydrazine is rapidly absorbed through the skin and degrades standard latex. Chloroprene offers superior resistance to corrosive hydrazine derivatives[7].
Eye & Face Protection ANSI Z87.1-compliant splash goggles AND a full face shield.The hydrazine moiety causes severe, instantaneous ocular burns upon contact. A face shield prevents splash trajectory from reaching the face or neck[2].
Body Protection Flame-Resistant (FR) lab coat, chemical-resistant apron, closed-toe shoes.THF is highly flammable, and hydrazine is a strong reducing agent that can ignite upon contact with oxidizers. FR materials prevent secondary ignition injuries[1].
Respiratory Chemical Fume Hood (Face velocity 80-120 fpm) or Glove Box.The exceptionally low PEL (0.01 ppm) means even minor vapor inhalation is acutely toxic[5].

Operational Workflow & Methodology

The following step-by-step methodology ensures a self-validating operational loop. By verifying conditions before, during, and after handling, you eliminate the possibility of undetected hazards.

Step 1: Pre-Operational Readiness & Validation
  • Verify Ventilation: Ensure the chemical fume hood is actively pulling at a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Peroxide Testing: Before opening the primary container, visually inspect the exterior for crystalline formations (a sign of shock-sensitive peroxides). If clear, open the container inside the fume hood and immediately test the liquid using a commercial peroxide test strip[4].

  • Validation: If the strip reads <100 ppm, proceed. If >100 ppm, halt all operations and contact EHS[6].

Step 2: Inert Atmosphere Setup
  • Purge the System: Because THF auto-oxidizes in the presence of atmospheric oxygen, all handling must occur under an inert atmosphere (Nitrogen or Argon)[3].

  • Grounding: Ensure all receiving vessels are grounded. Transferring flammable liquids can generate static electricity, which serves as an ignition source for THF vapors[7].

Step 3: Chemical Transfer Protocol
  • Syringe/Cannula Transfer: Never pour (R)-(Tetrahydrofuran-3-yl)hydrazine openly. Use a spark-proof, gas-tight syringe or a cannula system to transfer the reagent from the sealed reagent bottle to the reaction vessel.

  • Sealing: Immediately flush the headspace of the reagent bottle with inert gas before tightly resealing the septum and cap.

Workflow Start 1. Pre-Operation Setup Verify Hood & Grounding Visual 2. Visual Inspection Check for Crystals Start->Visual Peroxide 3. Peroxide Test Strip Test (<100 ppm) Visual->Peroxide PPE 4. Don PPE Matrix Double Gloves, Face Shield Peroxide->PPE Execution 5. Inert Transfer Syringe/Cannula under N2 PPE->Execution Decon 6. Decontamination Seal & Clean Workspace Execution->Decon

Fig 1: End-to-end operational workflow for handling (R)-(Tetrahydrofuran-3-yl)hydrazine safely.

Chemical Waste Disposal & Decontamination

The disposal of this compound is just as critical as its synthesis application. Improper disposal can lead to delayed peroxide explosions or toxic exposure to downstream sanitation workers.

Decontamination Procedure
  • Equipment Cleaning: Rinse all syringes, needles, and glassware that came into contact with the reagent using a compatible, non-oxidizing solvent (e.g., pure, inhibited THF or ethanol) inside the fume hood.

  • Surface Decontamination: Wash the fume hood surface with soap and water to degrade any microscopic hydrazine residue[7].

Waste Disposal Protocol
  • Do Not Evaporate: CRITICAL: Never allow waste containing (R)-(Tetrahydrofuran-3-yl)hydrazine to evaporate to dryness. Vacuum distillation or rotary evaporation of this waste will concentrate peroxides and trigger a spontaneous explosion[6].

  • Labeling: Collect all liquid waste in a dedicated, chemically compatible secondary container. Label it strictly as "Extremely Hazardous Waste - Hydrazine / Peroxide Former"[1].

  • Storage: Store the waste container in a cool, dark, well-ventilated flammable storage cabinet until EHS pickup. Do not store for more than 90 days.

Disposal Waste Generate Chemical Waste (Contains THF-Hydrazine) Check Check Peroxide Levels Prior to Storage Waste->Check High >100 ppm: DO NOT MOVE Call EHS Immediately Check->High Positive / High Low <100 ppm: Safe for Disposal Do Not Evaporate Check->Low Negative / Low Label Label: Extremely Hazardous Hydrazine / Peroxide Former Low->Label Store Store in Secondary Containment (Dark, Cool, <90 Days) Label->Store

Fig 2: Decision matrix for the safe disposal and peroxide management of THF-hydrazine waste.

Sources

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